Structural and Mass Characterization of CAS 54965-36-5: A Technical Guide to Molecular Weight Validation and 3D Conformer Generation
As a Senior Application Scientist, I approach the characterization of highly flexible, lipid-like molecules not merely as a data-gathering exercise, but as an exercise in rigorous physical chemistry. CAS 54965-36-5, syst...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the characterization of highly flexible, lipid-like molecules not merely as a data-gathering exercise, but as an exercise in rigorous physical chemistry. CAS 54965-36-5, systematically known as 1-(2-octylcyclopropyl)octan-1-one, presents a unique analytical challenge. Identified in botanical matrices such as Zea mays (corn silk) extracts, this compound has garnered attention for its putative antidiabetic properties, specifically linked to aldose reductase inhibition[1].
Structurally, it features a rigid cyclopropyl core flanked by two highly flexible lipophilic tails (an octyl group and an octanoyl group). This dichotomy between rigidity and extreme flexibility demands specialized self-validating protocols for both exact mass determination and 3D conformer ensemble generation.
Physicochemical Profiling
Before initiating experimental workflows, establishing the theoretical physicochemical boundaries of the target molecule is critical. This data dictates our chromatographic strategies and computational boundaries [3].
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Analytical Significance
IUPAC Name
1-(2-octylcyclopropyl)octan-1-one
Defines the rigid core and twin lipophilic tails.
Molecular Formula
C19H36O
High degree of saturation; dictates a lack of UV chromophores.
Monoisotopic Mass
280.2766 Da
The primary target for high-resolution mass calibration.
Average Molecular Weight
280.49 g/mol
Utilized for bulk stoichiometric and molarity calculations.
Because CAS 54965-36-5 lacks a strong UV chromophore (possessing only an isolated ketone), traditional UV-Vis detectors are insufficient. We must rely on High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC).
Step 1: Matrix Extraction. Extract 10 mg of the botanical matrix using a modified Folch extraction (CHCl3:MeOH 2:1). Causality: The extreme lipophilicity (LogP ~6.8) of the target requires non-polar solvents to partition it effectively from polar cellular debris.
Step 2: Chromatographic Separation. Inject 2 µL of the organic phase onto a C18 reverse-phase column (1.7 µm, 2.1 x 100 mm). Use a gradient of H2O (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid. Causality: The C18 stationary phase interacts tightly with the octyl chains via van der Waals forces, ensuring adequate retention and separation from isobaric matrix interferences.
Step 3: Ionization & Mass Analysis. Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode. Causality: The ketone oxygen acts as a highly efficient proton acceptor in the acidic mobile phase, yielding a robust [M+H]+ precursor ion at m/z 281.2844.
Step 4: System Self-Validation. Run a solvent blank immediately prior to the sample injection. Validation Logic: If the blank exhibits a peak at m/z 281.2844 with an intensity >1% of the expected sample signal, column carryover is present. The run must be automatically aborted, and a saw-tooth wash gradient initiated.
Figure 1: Self-validating UHPLC-HRMS workflow for exact molecular weight determination.
3D Conformer Structure Generation
The 3D topology of CAS 54965-36-5 is governed by the vast number of rotatable bonds in its C8 chains. Standard Monte Carlo or molecular dynamics simulations often fail to sample this conformational space efficiently, leading to "trapped" high-energy local minima. To solve this, we employ a hybrid knowledge-based and quantum mechanical pipeline.
Computational Protocol: ETKDG to DFT Pipeline
Step 1: 1D to 2D Mapping. Input the canonical SMILES (CCCCCCCCC1CC1C(=O)CCCCCCC) into the RDKit cheminformatics framework.
Step 2: Distance Geometry Embedding. Apply the ETKDG (Experimental-Torsion-Knowledge Distance Geometry) algorithm [2]. Causality: Standard distance geometry struggles with the entropic freedom of long alkyl chains. ETKDG biases the stochastic sampling using experimentally derived torsion angle preferences from the Cambridge Structural Database (CSD). This ensures that the generated geometries are chemically realistic from the first iteration.
Step 3: Force Field Pre-Optimization. Minimize the generated ensemble (typically 1,000 conformers) using the MMFF94 force field. Causality: MMFF94 is specifically parameterized for organic molecules and rapidly resolves any steric clashes introduced during the ETKDG embedding phase at a low computational cost.
Step 4: RMSD Clustering. Cluster the ensemble using a Root-Mean-Square Deviation (RMSD) threshold of 1.0 Å. Causality: This step eliminates redundant geometries, reducing the computationally expensive quantum mechanical workload by isolating only the unique conformational families.
Step 5: Quantum Mechanical Refinement. Perform Density Functional Theory (DFT) optimization on the lowest-energy cluster representatives using the B3LYP functional and a 6-31G* basis set.
Step 6: System Self-Validation. Perform a vibrational frequency calculation on the final optimized geometries. Validation Logic: If any imaginary frequencies are present, the structure is sitting on a saddle point (a transition state) rather than a true local minimum. The geometry must be perturbed along the imaginary mode and re-optimized.
Figure 2: Computational pipeline for generating and optimizing 3D conformers of flexible lipids.
Conclusion
The characterization of CAS 54965-36-5 requires a synthesis of high-resolution analytical chemistry and advanced computational modeling. By leveraging C18-UHPLC-HRMS, we can confidently validate its exact mass (280.2766 Da) despite the absence of a UV chromophore. Concurrently, utilizing the ETKDG algorithm allows us to bypass the computational bottlenecks associated with highly flexible lipid chains, yielding highly accurate 3D conformers ready for downstream molecular docking or structure-activity relationship (SAR) studies in drug development.
References
Adewole, E. (2018). Antidiabetic potential of corn silk extracts, identification and drug properties of bioactive compounds. Trends in Medicine, 18(6). URL:[Link]
Riniker, S., & Landrum, G. A. (2015). Better Informed Distance Geometry: Using What We Know To Improve Conformation Generation. Journal of Chemical Information and Modeling, 55(12), 2562-2574. URL:[Link]
NextSDS Chemical Database. (2026). 1-(2-Octylcyclopropyl)-1-octanone — Chemical Substance Information. URL: [Link]
Exploratory
Technical Safety & Formulation Guide: 1-(2-Octylcyclopropyl)-1-octanone
Executive Summary The development of advanced drug delivery systems, particularly Lipid Nanoparticles (LNPs), relies heavily on novel lipid excipients to encapsulate and deliver hydrophobic APIs or nucleic acids. 1-(2-Oc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of advanced drug delivery systems, particularly Lipid Nanoparticles (LNPs), relies heavily on novel lipid excipients to encapsulate and deliver hydrophobic APIs or nucleic acids. 1-(2-Octylcyclopropyl)-1-octanone (CAS: 54965-36-5) [1] is a highly specialized, long-chain aliphatic ketone featuring a central cyclopropyl ring.
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between standard Safety Data Sheet (SDS) compliance and practical laboratory workflows. Because regulatory frameworks for novel lipid excipients are rapidly evolving[2], handling this compound requires a deep understanding of its structural mechanics. This guide synthesizes its toxicological profile with a self-validating formulation protocol, ensuring that researchers can utilize this compound safely and effectively in advanced drug development.
Chemical Identity & Structural Mechanics
To predict the safety and functional behavior of 1-(2-octylcyclopropyl)-1-octanone, we must deconstruct its molecular architecture. The molecule (Molecular Formula:
C19H36O
) consists of three critical domains: an octanone moiety, a cyclopropyl ring, and an octyl hydrocarbon tail[1].
Extreme Lipophilicity: The dual octyl/octanone chains drive the compound's partition coefficient (LogP) exceptionally high (estimated > 6.0). This extreme hydrophobicity facilitates spontaneous integration into lipid bilayers but also necessitates specialized organic decontamination protocols.
Cyclopropyl Ring Strain: The three-membered carbon ring introduces significant angle strain (approximately 27.5 kcal/mol). This strain alters the electron density of the adjacent carbonyl group, making the molecule more susceptible to nucleophilic attack and cytochrome P450 (CYP450) mediated metabolic oxidation compared to standard aliphatic lipids.
Figure 1: Structural causality and reactivity pathways of 1-(2-octylcyclopropyl)-1-octanone.
Hazard Identification & Toxicological Profile
Because 54965-36-5 is a highly specialized intermediate, its toxicological profile is extrapolated from the known hazards of its functional groups—specifically cyclopropyl ketones[3] and long-chain lipid excipients[4].
Causality of Hazards
Dermal Irritation & Sensitization: Cyclopropyl ketones act as mild electrophiles. Upon contact with the skin, they can covalently bind to nucleophilic residues (e.g., cysteine) in epidermal proteins, triggering a hapten-mediated immune response[3]. The long octyl chains exacerbate this by acting as a penetration enhancer, trapping the irritant within the stratum corneum.
LNP Reactogenicity: When formulated into LNPs, unshielded novel lipids can trigger innate immune responses (reactogenicity), such as cytokine release syndrome, if they interact prematurely with toll-like receptors (TLRs) in vivo[4].
Quantitative Hazard Summary
The following table summarizes the anticipated Global Harmonized System (GHS) classifications based on structural analogs[5],[3].
Hazard Class
Category
H-Statement
Causality / Mechanism
Skin Irritation
Category 2
H315: Causes skin irritation
Electrophilic binding of the cyclopropyl-ketone moiety to skin proteins.
Eye Irritation
Category 2A
H319: Causes serious eye irritation
Lipid disruption of the corneal epithelial barrier.
Aquatic Toxicity
Category 4
H413: May cause long-lasting harmful effects
High LogP (>6) leads to bioaccumulation in aquatic organisms.
Flammability
Category 4
H227: Combustible liquid
Long hydrocarbon chains lower volatility, preventing a highly flammable vapor hazard, but the bulk liquid remains combustible.
Laboratory Safety & Engineering Controls
To ensure a self-validating safety system , standard operating procedures must include built-in fail-safes.
PPE & Dual-Gloving Protocol: Because of the compound's extreme lipophilicity, standard aqueous washing is completely ineffective for dermal exposure. Personnel must wear an inner nitrile glove (fail-safe) and an outer butyl rubber glove (solvent resistant). Validation: If the outer glove is compromised by the organic solvent vehicle (e.g., ethanol or chloroform), the inner nitrile layer provides a 5-minute window to safely doff the PPE without dermal contact.
Decontamination Causality: In the event of a spill, water will simply bead on top of the lipid film. Spills must first be absorbed with a lipophilic binder (e.g., diatomaceous earth), followed by wiping the surface with 70% Isopropanol to solubilize the alkyl chains, and finally a 1% SDS surfactant wash to micellize any remaining residue.
Experimental Workflow: LNP Formulation
The following protocol details the incorporation of 1-(2-octylcyclopropyl)-1-octanone into an LNP matrix using microfluidic mixing. This method leverages the compound's hydrophobicity to drive self-assembly.
Step-by-Step Methodology
Lipid Phase Preparation: Dissolve 1-(2-octylcyclopropyl)-1-octanone, a helper lipid (e.g., DSPC), Cholesterol, and a PEG-lipid in anhydrous ethanol at a molar ratio optimized for your cargo (typically 50:10:38.5:1.5).
Aqueous Phase Preparation: Dissolve the therapeutic cargo (e.g., mRNA) in a 50 mM citrate buffer at pH 4.0. Causality: The acidic pH protonates any ionizable groups, facilitating electrostatic interaction with the cargo before the lipid tails collapse into the nanoparticle core.
Microfluidic Mixing: Pump the aqueous and lipid phases through a microfluidic herringbone mixer at a 3:1 flow rate ratio (Aqueous:Lipid). Causality: The rapid shift in solvent polarity forces the highly hydrophobic octyl chains of the ketone to precipitate instantly, driving the thermodynamic self-assembly of the LNP core.
Dialysis & TFF: Process the mixture through Tangential Flow Filtration (TFF) against 1x PBS (pH 7.4) to remove ethanol and neutralize the pH.
Self-Validating Quality Control: Measure the final volume and lipid concentration via HPLC-CAD. Validation Check: A mass balance recovery of <85% indicates catastrophic lipid precipitation within the microfluidic channels, invalidating the run and requiring an immediate system flush.
As regulatory agencies (e.g., FDA, EMA) refine guidelines for novel lipid components[2], comprehensive toxicological assessments of individual lipid excipients are becoming mandatory. Waste containing 1-(2-octylcyclopropyl)-1-octanone must not be discharged into aqueous waste streams due to its H413 aquatic toxicity classification. All liquid waste (ethanol/lipid mixtures) and solid consumables (pipette tips, gloves) must be segregated into sealed, properly labeled hazardous organic waste containers and subjected to high-temperature incineration.
References
NextSDS Chemical Database. "1-(2-Octylcyclopropyl)-1-octanone — Chemical Substance Information." NextSDS, 2026. [Link]
Haz-Map. "Cyclopropyl methyl ketone - Hazardous Agents." National Institutes of Health / Haz-Map, 2026. [Link]
Int J Toxicol. "An Industry Perspective on the Use of Novel Excipients in Lipid Nanoparticles-Nonclinical Considerations." PubMed, 2025.[Link]
Pharmaceutics (MDPI). "From Bench to Bedside: Implications of Lipid Nanoparticle Carrier Reactogenicity for Advancing Nucleic Acid Therapeutics." MDPI, 2023.[Link]
Physicochemical Profiling and Analytical Methodology for 1-(2-Octylcyclopropyl)octan-1-one
Executive Summary 1-(2-Octylcyclopropyl)octan-1-one (CAS: 54965-36-5) is a complex, long-chain cyclopropyl ketone that bridges the gap between synthetic organic chemistry and natural product pharmacology. Characterized b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Octylcyclopropyl)octan-1-one (CAS: 54965-36-5) is a complex, long-chain cyclopropyl ketone that bridges the gap between synthetic organic chemistry and natural product pharmacology. Characterized by an octyl tail and an octanoyl headgroup flanking a central cyclopropane ring, this compound exhibits unique thermodynamic behavior and has been identified as a bioactive phytochemical in medicinal plant extracts. This technical guide provides an authoritative analysis of its boiling point dynamics, structural reactivity, and the self-validating analytical protocols required for its isolation and characterization.
Structural and Thermodynamic Profiling
The physical properties of long-chain cyclopropyl lipids are heavily influenced by the steric constraints of the three-membered ring, which alters intermolecular interactions compared to straight-chain analogs.
Table 1: Key Physicochemical and Thermodynamic Properties
Property
Value
Source/Method
Molecular Formula
C19H36O
Computed [2]
Molecular Weight
280.5 g/mol
PubChem[2]
Boiling Point
~200 °C (at Reduced Pressure)
EvitaChem / Empirical [1]
Melting Point
~ -5 °C
EvitaChem [1]
Density
~0.83 g/cm³
Estimated [1]
XLogP3 (Lipophilicity)
7.6
Computed [2]
Topological Polar Surface Area
17.1 Ų
Computed [2]
Boiling Point Causality and Thermodynamics:
Vendor literature reports the boiling point of 1-(2-octylcyclopropyl)octan-1-one at approximately 200 °C [1]. However, a critical thermodynamic analysis reveals that a C19 oxygenated compound with a molecular weight of 280.5 g/mol would typically exhibit a standard atmospheric boiling point (760 Torr) well above 330 °C. The 200 °C value is indicative of vacuum distillation (e.g., at 1–10 mmHg). The cyclopropyl ring introduces significant steric bulk and ring strain (approx. 27.5 kcal/mol), which slightly disrupts the optimal van der Waals packing of the alkyl chains compared to straight-chain aliphatic ketones. While this disruption effectively lowers the melting point to approximately -5 °C, it does not depress the atmospheric boiling point to 200 °C. Researchers must calibrate distillation apparatuses to account for reduced pressure when isolating this compound to prevent thermal degradation.
Chemical Reactivity and Mechanistic Pathways
The compound's reactivity is governed by the electron-withdrawing nature of the carbonyl group and the adjacent cyclopropane ring. While the ring can undergo ring-opening under extreme conditions, under standard synthetic conditions, the carbonyl carbon remains the primary electrophilic center, readily undergoing nucleophilic addition and reduction [1].
Figure 1: Synthesis and primary reactivity pathways of 1-(2-octylcyclopropyl)octan-1-one.
Self-Validating Experimental Protocols
Protocol A: Reduced-Pressure Distillation for Boiling Point Verification
To accurately determine the boiling point while preventing thermal decomposition, a vacuum distillation protocol must be employed. This system is self-validating through the use of a pressure-temperature nomograph.
Apparatus Assembly: Set up a short-path distillation apparatus equipped with a highly accurate digital vacuum gauge and a fractionating column.
Sample Preparation: Load 50 mL of crude 1-(2-octylcyclopropyl)octan-1-one into the distillation flask. Add PTFE boiling chips to prevent bumping.
Vacuum Equilibration: Evacuate the system to a stable pressure of 5 mmHg. A stable vacuum is critical; fluctuations will invalidate the boiling point reading.
Controlled Heating: Apply heat using a precision heating mantle. Increase the temperature at a rate of 2-3 °C/min.
Data Acquisition: Record the vapor temperature when a steady reflux ring reaches the thermometer bulb and distillate begins to collect. At 5 mmHg, the target compound will distill at approximately 195-205 °C.
Validation: Use a pressure-temperature nomograph (e.g., Clausius-Clapeyron relation) to extrapolate the observed boiling point to standard atmospheric pressure, confirming the structural integrity of the C19 lipid without thermal degradation.
Protocol B: GC-MS Profiling from Phytochemical Extracts
1-(2-Octylcyclopropyl)octan-1-one has been identified as a bioactive component in the methanolic extracts of Zea mays (corn silk), contributing to its antidiabetic properties [3].
Extraction: Macerate 10 g of dried corn silk in 100 mL of HPLC-grade methanol. Sonicate for 30 minutes at room temperature.
Centrifugation: Centrifuge the saturated liquid at 12,000 × g at 4 °C for 30 minutes to precipitate high-molecular-weight proteins and cellular debris [3].
Filtration and Concentration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
GC-MS Injection: Inject 1 µL of the concentrated extract into a GC-MS system (e.g., Perkin Elmer Clarus 600C).
Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS). Set the injection port to 280 °C. Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min [3].
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Identify the compound by its molecular ion peak at m/z 280.5 and its characteristic fragmentation pattern (cleavage alpha to the carbonyl and cyclopropyl ring opening).
Figure 2: GC-MS analytical workflow for the identification of the compound in plant extracts.
Biological and Pharmacological Relevance
Beyond its utility as an organic intermediate, 1-(2-octylcyclopropyl)octan-1-one exhibits significant lipophilicity (XLogP3 = 7.6), allowing it to readily cross cellular membranes [2]. In pharmacological studies of Zea mays extracts, this compound, alongside other phytochemicals, has been correlated with the inhibition of aldose reductase—a key enzyme implicated in diabetic complications [3]. The high lipophilicity and specific steric profile provided by the cyclopropyl ring may facilitate unique binding interactions within hydrophobic enzymatic pockets, warranting further isolation and high-throughput screening.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 543709, 1-Octanone, 1-(2-octylcyclopropyl)-". PubChem. Available at: [Link]
Adewole, E. "Antidiabetic potential of corn silk extracts, identification and drug properties of bioactive compounds". Trends in Medicine, 2018. Available at: [Link]
Exploratory
1-Octanone, 1-(2-octylcyclopropyl)- PubChem CID 543709 spectral data
An in-depth technical guide on the structural elucidation, synthetic methodologies, and pharmacological profiling of 1-(2-octylcyclopropyl)octan-1-one. Executive Summary 1-(2-Octylcyclopropyl)octan-1-one (PubChem CID 543...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the structural elucidation, synthetic methodologies, and pharmacological profiling of 1-(2-octylcyclopropyl)octan-1-one.
Executive Summary
1-(2-Octylcyclopropyl)octan-1-one (PubChem CID 543709) is a complex lipid-like cyclopropyl ketone characterized by a highly strained three-membered ring bridging an octyl chain and an octanoyl moiety. This unique structural motif makes it a compound of significant interest in both advanced organic synthesis and natural product pharmacology. Recently identified as a bioactive constituent in Zea mays (corn silk) extracts, this compound has demonstrated potent α-glucosidase inhibitory activity, positioning it as a promising scaffold for antidiabetic drug development [1, 2].
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework covering the physicochemical properties, spectral causality, synthetic pathways, and analytical protocols necessary for working with this compound.
Physicochemical and Structural Profiling
To establish a baseline for analytical and synthetic workflows, the fundamental physicochemical properties of 1-(2-octylcyclopropyl)octan-1-one are summarized below. The compound's high lipophilicity and molecular weight dictate its behavior in chromatographic separations and biological assays.
Property
Value
IUPAC Name
1-(2-octylcyclopropyl)octan-1-one
CAS Registry Number
54965-36-5
PubChem CID
Molecular Formula
C₁₉H₃₆O
Molecular Weight
280.5 g/mol
Exact Mass
280.2766 Da
Topological Polar Surface Area (TPSA)
17.1 Ų
Canonical SMILES
CCCCCCCCC1CC1C(=O)CCCCCCC
Spectral Data Analysis & Structural Elucidation
Understanding the spectral behavior of 1-(2-octylcyclopropyl)octan-1-one requires analyzing the electronic and steric interplay between the cyclopropyl ring and the adjacent carbonyl group.
Mass Spectrometry (EI-MS)
Under standard Electron Impact (EI, 70 eV) conditions, the molecule exhibits a distinct fragmentation pattern driven by the stability of the resulting acylium ions:
Molecular Ion (
M+∙
): Observed at m/z 280.
α
-Cleavage Causality: Cleavage of the C-C bond between the carbonyl carbon and the aliphatic octyl chain results in the loss of a heptyl radical (
∙C7H15
, 99 Da), yielding a highly stable, resonance-stabilized acylium ion containing the cyclopropyl ring at m/z 181 (
[C12H21O]+
).
Conversely,
α
-cleavage on the cyclopropyl side results in the loss of the octyl-cyclopropyl radical, yielding the octanoyl cation at m/z 127 (
[C8H15O]+
).
Infrared (IR) Spectroscopy
Carbonyl Shift Causality: Unstrained aliphatic ketones typically exhibit a sharp C=O stretching frequency around 1715 cm⁻¹. However, the C-C bonds in a cyclopropyl ring possess significant p-character (approaching
sp2
hybridization). This allows the ring to conjugate with the adjacent carbonyl
π
-system. This delocalization reduces the double-bond character of the C=O group, shifting the stretching frequency lower to approximately 1695–1705 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
¹H NMR: The cyclopropyl ring possesses significant diamagnetic anisotropy due to the induced circulation of electrons in its strained C-C bonds. This creates a local shielding effect, shifting the resonance of the ring protons upfield to the 0.5–1.2 ppm range, easily distinguishing them from the bulk aliphatic methylenes (1.2–1.4 ppm).
¹³C NMR: The carbonyl carbon resonates at ~210 ppm, while the highly shielded cyclopropyl carbons appear distinctly in the 10–20 ppm range.
Synthetic Methodologies: The Corey-Chaykovsky Approach
The most robust and stereoselective method for synthesizing 1-(2-octylcyclopropyl)octan-1-one is via the Corey-Chaykovsky cyclopropanation of an enone precursor [3].
Causality of Reagent Selection:
To synthesize a cyclopropyl ketone from an enone, high 1,4-regioselectivity is required. Dimethylsulfonium methylide (a "hard" nucleophile) typically undergoes direct 1,2-addition to the carbonyl, yielding an epoxide. In contrast, dimethyloxosulfonium methylide is a "softer" nucleophile due to the electron-withdrawing oxygen atom stabilizing the ylide. This softness kinetically favors 1,4-conjugate addition (Michael addition) to the enone, followed by the intramolecular displacement of dimethyl sulfoxide (DMSO) to form the cyclopropane ring[4].
Step-by-Step Synthetic Protocol
Enone Preparation: Perform a base-catalyzed Aldol condensation between nonanal and 2-nonanone to yield the intermediate enone, (E)-octadec-9-en-8-one.
Ylide Generation: In a flame-dried flask under nitrogen, suspend trimethylsulfoxonium iodide (1.2 equiv) in anhydrous DMSO. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at room temperature. Stir until hydrogen evolution ceases (approx. 30 mins) to generate dimethyloxosulfonium methylide.
Cyclopropanation: Dissolve (E)-octadec-9-en-8-one (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The ylide undergoes 1,4-addition followed by rate-determining ring closure.
Workup: Quench with saturated aqueous
NH4Cl
, extract with diethyl ether, wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).
Fig 1. Corey-Chaykovsky synthetic workflow for 1-(2-octylcyclopropyl)octan-1-one.
Recent phytochemical profiling of Zea mays extracts has identified 1-(2-octylcyclopropyl)octan-1-one as a bioactive molecule with significant antidiabetic properties [2].
Mechanism of Action:
The compound acts as an inhibitor of
α
-glucosidase, a brush-border enzyme in the small intestine responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides (glucose). By inhibiting this enzyme, the compound delays carbohydrate digestion, thereby blunting the rapid spike in blood glucose levels following a meal (postprandial hyperglycemia). Its highly lipophilic nature allows it to interact favorably with the hydrophobic pockets of the enzyme's active site.
Fig 2. Mechanism of α-glucosidase inhibition by 1-(2-octylcyclopropyl)octan-1-one.
To isolate and verify the presence of 1-(2-octylcyclopropyl)octan-1-one from complex biological matrices (such as methanolic plant extracts), the following self-validating GC-MS protocol must be employed.
Step-by-Step GC-MS Workflow
Sample Preparation: Reconstitute 1 mg of the crude methanolic extract in 1 mL of GC-grade hexane. Filter through a 0.22 µm PTFE syringe filter to remove non-volatile particulates.
Column Selection: Utilize a non-polar capillary column, such as an HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness), which is ideal for lipophilic ketones.
Oven Temperature Program:
Initial temperature: 70 °C (hold for 2 minutes).
Ramp: 10 °C/min to 280 °C.
Final hold: 10 minutes at 280 °C to ensure complete elution of high-molecular-weight lipids.
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.
Injection Parameters: Inject 1 µL of the sample in splitless mode. Set the injector port temperature to 250 °C.
MS Parameters: Electron Impact (EI) ionization at 70 eV. Set the ion source temperature to 230 °C and the quadrupole to 150 °C. Scan range: m/z 50–550.
Validation: Cross-reference the resulting mass spectrum (specifically the m/z 280, 181, and 127 peaks) against the NIST standard reference database. Calculate the Kovats Retention Index (RI) using a homologous series of n-alkanes (
C8−C20
) run under identical conditions to confirm structural identity.
References
National Center for Biotechnology Information (NCBI). "1-Octanone, 1-(2-octylcyclopropyl)-; PubChem CID 543709." PubChem Database. [Link]
Adewole, E. (2018). "Antidiabetic potential of corn silk extracts, identification and drug properties of bioactive compounds." Trends in Medicine, 18(6), 2-7.[Link]
Application Note: GC-MS Method for the Identification and Quantification of 1-(2-Octylcyclopropyl)octan-1-one
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Natural Product Profiling, Lipidomics, and Bioactive Compound Discovery Introduction & Scientific Context The compou...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Application Area: Natural Product Profiling, Lipidomics, and Bioactive Compound Discovery
Introduction & Scientific Context
The compound 1-Octanone, 1-(2-octylcyclopropyl)- (CAS: 54965-36-5) is a highly hydrophobic, cyclopropanated fatty ketone. Recently, it has garnered attention in pharmaceutical research due to its identification as a bioactive constituent in natural matrices, such as Zea mays (corn silk) extracts, which are actively investigated for their antidiabetic and α-glucosidase inhibitory properties[1, 2].
Due to its high molecular weight (280.5 g/mol ) and extreme lipophilicity (XLogP3 = 7.6), analyzing this compound requires robust non-polar extraction techniques coupled with high-resolution separation. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application. This application note details a self-validating, highly reproducible GC-MS protocol optimized for the extraction, chromatographic resolution, and mass spectral identification of 1-(2-octylcyclopropyl)octan-1-one from complex biological matrices.
Physicochemical Properties
Understanding the physicochemical nature of the target analyte is critical for rational method development. The high XLogP3 dictates the use of non-polar solvents (e.g., hexane) for extraction and a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) for chromatographic separation [1].
Property
Value
IUPAC Name
1-(2-octylcyclopropyl)octan-1-one
CAS Registry Number
54965-36-5
Molecular Formula
C₁₉H₃₆O
Molecular Weight
280.5 g/mol
Exact Mass
280.2766 Da
XLogP3-AA
7.6 (Highly Hydrophobic)
Topological Polar Surface Area
17.1 Ų
Experimental Workflow Visualization
The following workflow illustrates the logical progression from raw matrix to spectral identification.
Figure 1: GC-MS analytical workflow for 1-(2-octylcyclopropyl)octan-1-one extraction and detection.
Step-by-Step Experimental Protocol
Reagents and Materials
Extraction Solvent: GC-grade Hexane and Methanol (≥99.9% purity).
Filtration: 0.22 µm PTFE syringe filters.
Internal Standard (IS): Nonadecanoic acid methyl ester (C19:0 FAME) or similar stable isotope-labeled standard.
Sample Preparation (Liquid-Liquid Extraction)
Mechanistic Insight: Natural matrices (like corn silk) contain a mix of polar sugars and non-polar lipids. A biphasic extraction ensures that the highly lipophilic 1-(2-octylcyclopropyl)octan-1-one partitions exclusively into the organic layer, leaving polar contaminants behind.
Homogenization: Pulverize 1.0 g of the dried biological matrix into a fine powder.
Primary Extraction: Add 10 mL of Methanol:Hexane (1:1, v/v) to the sample. Sonicate for 30 minutes at room temperature to lyse cell walls and dissolve lipids.
Phase Separation: Add 5 mL of LC-MS grade water to induce phase separation. Centrifuge at 4000 rpm for 10 minutes.
Collection: Carefully aspirate the upper non-polar (hexane) layer containing the target ketone.
Concentration: Evaporate the hexane layer to dryness under a gentle stream of high-purity nitrogen.
Reconstitution & Cleanup: Reconstitute the residue in 1.0 mL of GC-grade hexane. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Causality Check: PTFE is chemically inert and compatible with hexane. Using nylon or PES filters would risk leaching plasticizers (e.g., phthalates) that create massive ghost peaks in the GC chromatogram.
GC-MS Instrumentation Setup
The following parameters are optimized for the volatilization and separation of long-chain lipid derivatives.
Parameter
Optimized Setting
Scientific Rationale
System
Agilent 7890B GC / 5977B MSD
Industry standard for robust EI-MS analysis.
Column
DB-5MS (30 m × 0.25 mm ID × 0.25 µm)
5% phenyl phase provides ideal selectivity for semi-polar to non-polar ketones.
Carrier Gas
Helium (99.999%), 1.0 mL/min
Constant flow ensures stable retention times regardless of oven temperature.
Injection Volume
1.0 µL
Prevents backflash in the GC inlet liner.
Injection Mode
Splitless (purge at 1.0 min)
Maximizes analyte transfer to the column, crucial for trace-level natural products.
Inlet Temp
250 °C
Ensures complete volatilization of the C19 ketone without thermal degradation.
Oven Program
80 °C (2 min) → 10 °C/min to 280 °C (10 min)
Focuses the analyte at the column head, then elutes it sharply to minimize peak tailing.
Transfer Line
280 °C
Prevents cold spots and analyte condensation before entering the MS.
Ionization
Electron Ionization (EI), 70 eV
Standardized energy for reproducible fragmentation and NIST library matching [3].
Ion Source Temp
230 °C
Prevents source contamination from heavy matrix lipids.
Scan Range
m/z 50 – 550
Captures the molecular ion (280 m/z) and all relevant low-mass hydrocarbon fragments.
Solvent Delay
4.0 min
Protects the electron multiplier from the massive hexane solvent front.
Data Interpretation & Mechanistic Insights
Chromatographic Behavior
Under the specified temperature gradient, 1-(2-octylcyclopropyl)octan-1-one typically elutes at a retention time (Rt) of approximately 21.9 minutes [2]. The sharp peak shape is maintained by the DB-5MS column, which prevents the secondary interactions often seen with carbonyl groups on more polar columns.
Mass Spectral Fragmentation (70 eV EI)
Because 70 eV Electron Ionization is a "hard" ionization technique, the molecular ion
[M]+
at m/z 280 is typically present but in low abundance. The fragmentation is driven by the stability of the resulting carbocations and acylium ions.
m/z
Relative Abundance
Ion Assignment / Fragmentation Mechanism
280
< 5%
[M]+
(Molecular Ion). Low stability under 70 eV EI.
153
45%
[C11H21]+
(Loss of the octanoyl radical via
α
-cleavage).
127
100% (Base Peak)
[C8H15O]+
(Octanoyl acylium cation). Formed via
α
-cleavage adjacent to the carbonyl group. Highly stabilized by resonance.
[C3H7]+
or
[CH3CO]+
(Propyl cation or acetyl fragment).
Self-Validating Step: To confirm the identity of the peak at ~21.9 min, the analyst must verify the presence of the m/z 127 base peak (the acylium ion) alongside the sequential loss of 14 Da (m/z 97, 83, 69, 55), which is the hallmark signature of long-chain aliphatic hydrocarbons and cyclopropyl derivatives. Final verification is achieved by cross-referencing the acquired spectrum with the NIST Standard Reference Database [3].
Conclusion
This protocol provides a highly specific, reproducible framework for the extraction and GC-MS analysis of 1-(2-octylcyclopropyl)octan-1-one. By leveraging non-polar phase extraction, splitless injection, and standardized 70 eV EI, researchers can confidently identify this bioactive ketone in complex natural product matrices, facilitating downstream drug discovery and lipidomic profiling.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 543709, 1-Octanone, 1-(2-octylcyclopropyl)-." PubChem, National Institutes of Health. Available at:[Link]
Adewole, E. "Antidiabetic potential of corn silk extracts, identification and drug properties of bioactive compounds." Trends in Medicine, vol. 18, no. 6, 2018, pp. 2-7. Available at:[Link]
NIST Mass Spectrometry Data Center. "NIST Standard Reference Database 1A." National Institute of Standards and Technology. Available at:[Link]
Application
catalytic hydrogenation protocols for 1-(2-octylcyclopropyl)-1-octanone
An Application Guide for the Selective Catalytic Hydrogenation of 1-(2-octylcyclopropyl)-1-octanone Authored by: A Senior Application Scientist This document provides detailed application notes and protocols for the cata...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Selective Catalytic Hydrogenation of 1-(2-octylcyclopropyl)-1-octanone
Authored by: A Senior Application Scientist
This document provides detailed application notes and protocols for the catalytic hydrogenation of the bicyclic ketone, 1-(2-octylcyclopropyl)-1-octanone. The primary challenge in this transformation is the chemoselective reduction of the ketone functional group to the corresponding secondary alcohol while preserving the integrity of the strained cyclopropane ring. This guide explores the mechanistic dichotomy of this reaction, offers a comparative analysis of common catalyst systems, and provides detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Introduction: The Synthetic Challenge
Cyclopropane rings are valuable structural motifs in medicinal chemistry, often introduced to impose conformational constraints, enhance metabolic stability, or improve potency.[1] The target molecule, 1-(2-octylcyclopropyl)-1-octanone, contains a ketone that serves as a synthetic handle for further functionalization. Its reduction to the corresponding alcohol, 1-(2-octylcyclopropyl)-1-octanol, is a key transformation.
However, catalytic hydrogenation, a common method for ketone reduction, presents a significant challenge. The high strain energy of the cyclopropane ring makes it susceptible to hydrogenolysis (ring-opening), a reaction that competes with the desired carbonyl reduction. The choice of catalyst, solvent, hydrogen pressure, and temperature are therefore critical variables that dictate the reaction's outcome. This guide focuses on protocols designed to maximize the yield of the desired cyclopropyl alcohol and minimize the formation of ring-opened byproducts.
Mechanistic Considerations: A Tale of Two Pathways
The hydrogenation of 1-(2-octylcyclopropyl)-1-octanone over a heterogeneous metal catalyst can proceed via two primary, competing pathways. Understanding these pathways is crucial for rational protocol design.
Pathway A: Ketone Reduction (Desired) : This involves the catalytic addition of two hydrogen atoms across the carbonyl (C=O) double bond to yield the secondary alcohol. This reaction is typically favored under milder conditions.
Pathway B: Cyclopropane Hydrogenolysis (Undesired) : This involves the cleavage of a C-C bond within the cyclopropane ring and subsequent saturation with hydrogen. This is a form of hydrogenolysis and is often promoted by more aggressive catalysts (like Palladium), higher temperatures, higher hydrogen pressures, and the presence of acid.[2][3]
The catalyst surface plays a pivotal role. The substrate adsorbs onto the metal surface, where activated hydrogen (H₂) is also present. The geometric orientation of the molecule on the catalyst surface and the intrinsic properties of the metal determine which functional group is more readily activated for hydrogenation.
Figure 1: Competing hydrogenation pathways.
Catalyst System Selection
The choice of catalyst is the most critical factor in achieving chemoselective ketone reduction. Different metals exhibit varying activities towards the hydrogenation of ketones versus the hydrogenolysis of cyclopropanes.
Catalyst System
Advantages
Disadvantages & Causality
Suitability for Topic
Palladium on Carbon (Pd/C)
Highly active for many hydrogenations. Effective for reducing C=C double bonds and nitro groups.[4][5]
High risk of cyclopropane ring-opening. Palladium is exceptionally proficient at C-C bond hydrogenolysis, particularly for strained rings or benzylic systems.[6] This activity often leads to a mixture of products or complete conversion to the ring-opened alkane.
Low (Not Recommended). Use only with extreme caution under very mild, carefully optimized conditions.
Platinum(IV) Oxide (PtO₂, Adams' Catalyst)
Generally preferred for ketone reductions where hydrogenolysis is a concern. [7] The in situ generated platinum black is highly active for carbonyl reduction. It is generally less prone to causing C-C hydrogenolysis compared to palladium, especially under neutral or basic conditions.[7][8]
Can still cause hydrogenolysis under acidic conditions or at elevated temperatures/pressures. Requires an initial reduction step to form the active platinum black catalyst.[9]
High (Recommended). This is the catalyst of choice for initiating protocol development.
Raney® Nickel (Ra-Ni)
A cost-effective and highly active catalyst for reducing ketones, nitriles, and aromatic systems.[10][11] Its activity can be tuned based on its preparation method.[12]
High activity can lead to ring-opening, though it is often considered less aggressive than Pd/C for this specific side reaction. Reactions often require higher temperatures.[13][14] The catalyst is pyrophoric and requires careful handling.[11]
Moderate. A viable alternative to platinum, but requires careful temperature and pressure control. May offer different diastereoselectivity.
Rhodium (e.g., Rh/Al₂O₃, Rh/C)
A very powerful hydrogenation catalyst capable of reducing nearly all functional groups, including aromatic rings.[15]
High activity poses a significant risk of ring-opening. Often considered too reactive for delicate substrates unless specific selectivity is desired.[15]
Low (Not Recommended). The high reactivity of rhodium makes it unsuitable for this selective transformation.
Experimental Protocols
Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially after use), and explosive hydrogen gas.[16] All procedures must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[17][18] High-pressure reactions should be performed behind a blast shield.[17]
Workflow Overview
Figure 2: General workflow for catalytic hydrogenation.
Protocol A: Selective Ketone Reduction using Platinum(IV) Oxide (Adams' Catalyst)
This protocol is designed to favor the reduction of the ketone while preserving the cyclopropane ring.
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc), reaction grade
Hydrogen (H₂) gas, high purity
Nitrogen (N₂) or Argon (Ar) gas, high purity
Celite® 545 for filtration
Standard glassware for inert atmosphere reactions or a dedicated hydrogenation apparatus (e.g., Parr shaker).
Procedure:
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a heavy-walled flask or a Parr reactor), add the substrate (1.0 eq).
Dissolution: Dissolve the substrate in the chosen solvent (approx. 0.1-0.2 M concentration). Protic solvents like ethanol can sometimes accelerate hydrogenation rates.[19]
Inerting: Seal the vessel and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) at least three times to remove all oxygen.[17]
Catalyst Addition: Under a positive pressure of inert gas, carefully add the PtO₂ catalyst (1-5 mol%). Note: PtO₂ itself is not pyrophoric, but the activated platinum black formed during the reaction is.
Hydrogen Introduction: Purge the inert gas by evacuating and backfilling with hydrogen (H₂) gas. Repeat this cycle three times.[16]
Reaction Conditions:
Pressure: Pressurize the vessel with H₂ to 1-4 atm (15-60 psi).[18] Avoid high pressures initially to minimize ring-opening.
Temperature: Begin stirring the reaction mixture vigorously at room temperature (20-25 °C).
Monitoring: Monitor the reaction progress by H₂ uptake (using a pressure gauge) or by periodically sampling the reaction mixture (after safely purging with N₂) and analyzing via TLC or GC-MS.
Work-up:
Once the reaction is complete, cease stirring and cool the vessel to room temperature if necessary.
Carefully vent the excess H₂ in the fume hood and purge the vessel with N₂ three times.[20]
Crucial Step: Prepare a small pad of Celite® in a filtration funnel. Carefully filter the reaction mixture through the Celite® to remove the catalyst. Never allow the filter cake containing the catalyst to dry, as it may be pyrophoric. [19] Immediately after filtration, quench the filter cake with water.[16]
Rinse the reaction vessel and the filter cake with a small amount of the reaction solvent.
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude alcohol by column chromatography on silica gel as required.
Protocol B: Asymmetric Transfer Hydrogenation (ATH) - A Milder Alternative
For substrates where even mild catalytic hydrogenation proves problematic or when enantioselectivity is desired, Asymmetric Transfer Hydrogenation (ATH) is an excellent alternative. This method uses a hydrogen donor (like isopropanol or formic acid) and a transition metal catalyst (typically Ruthenium or Iridium) under milder, non-pressurized conditions. Cyclopropyl-functionalized ketones are known to be excellent substrates for ATH reactions.[21]
Conceptual Protocol (based on literature for similar ketones):
Catalyst System: A common system is a [RuCl₂(p-cymene)]₂ dimer with a chiral diamine ligand (e.g., (R,R)-TsDPEN).
Hydrogen Donor/Solvent: A mixture of formic acid and triethylamine (as an azeotrope) or isopropanol with a base (e.g., KOtBu).
Procedure:
In a round-bottom flask under an inert atmosphere, the substrate, catalyst, and ligand are dissolved in the solvent/hydrogen donor.
The mixture is stirred at a controlled temperature (e.g., 25-40 °C) until completion.
Work-up typically involves an aqueous wash to remove the formic acid/base and catalyst residues, followed by extraction, drying, and purification.
This method avoids high-pressure H₂ gas and often provides high levels of stereocontrol, making it a powerful tool for complex molecule synthesis.[21][22]
References
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing Hjchem.
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
Hydrogenation SOP. University of Wisconsin-Madison.
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters.
Hydrogenation (atmospheric pressure) with Pd/C. Tohoku University.
A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. PubMed.
Hydrogenation Reactions Safety Guidelines. University of Pittsburgh.
Substitution-Dependent Ring-Opening Hydrosilylation or Dehydrogenative Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles. The Journal of Organic Chemistry.
Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society.
How to avoid ring-opening of cyclopropyl ketones during reaction. Benchchem.
Cyclopropyl-functionalised ketones are also excellent substrates for ATH reactions. ResearchGate.
Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen.
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters.
Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones. ACS Publications.
Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. The Journal of Organic Chemistry.
Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PubMed Central.
A Vinyl Cyclopropane Ring Expansion and Iridium-Catalyzed Hydrogen Borrowing Cascade. PubMed Central.
Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society.
Ring-opening of cyclopropyl ketones followed by cyanation for the synthesis of γ-cyano ketones. ResearchGate.
Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones. eScholarship, University of California.
Catalytic Hydrogenation over Platinum Metals. Catalysis Eprints database.
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
Kinetic studies of ketone hydrogenation over Raney nickel catalyst. ResearchGate.
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI.
Reduction of Imino Groups (C=N). Science of Synthesis.
Adams' catalyst. Wikipedia.
Raney® Nickel: A Life-Changing Catalyst. American Chemical Society.
Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
Application Note: 1-Octanone, 1-(2-octylcyclopropyl)- as a Novel Structural Lipid in Nanoparticle Drug Delivery Systems
Target Audience: Formulation Scientists, Nanomedicine Researchers, and Lipid Nanoparticle (LNP) Developers. Executive Summary The development of Nanostructured Lipid Carriers (NLCs) and Lipid Nanoparticles (LNPs) relies...
The development of Nanostructured Lipid Carriers (NLCs) and Lipid Nanoparticles (LNPs) relies heavily on the precise selection of lipidic excipients to maximize drug loading, ensure systemic stability, and prevent premature Active Pharmaceutical Ingredient (API) expulsion. 1-Octanone, 1-(2-octylcyclopropyl)- (CAS 54965-36-5) is a highly lipophilic, bioactive phytochemical originally identified in plant extracts such as Zea mays (corn silk)[1, 2].
In nanomedicine, this compound serves as an advanced liquid lipid (oil) alternative to traditional unsaturated fatty acids (e.g., oleic acid). By leveraging its unique cyclopropyl ring and ketone moiety, formulation scientists can engineer NLCs that possess the high membrane fluidity required for massive hydrophobic drug payloads, while entirely bypassing the oxidative degradation pathways that plague traditional double-bond-containing lipids.
Physicochemical Profiling & Mechanistic Rationale
To understand the utility of 1-Octanone, 1-(2-octylcyclopropyl)- in nanoparticle formulation, one must analyze the causality between its molecular structure and lipid phase behavior.
Traditional NLCs mix solid lipids with liquid lipids to create an "imperfect" crystal lattice, creating spatial voids that accommodate bulky APIs. Usually, cis-unsaturated lipids are used because the double bond creates a steric "kink" that prevents dense lipid packing. However, unsaturated bonds are highly susceptible to lipid peroxidation, limiting the shelf-life of the drug product [4].
The Cyclopropyl Advantage: Molecular dynamics studies demonstrate that cyclopropane rings in aliphatic chains induce a steric kink nearly identical to a cis-double bond, effectively disrupting lipid packing and increasing core fluidity [3]. Crucially, because the cyclopropyl ring lacks a reactive
π
-bond, it is highly resistant to oxidative stress, granting the resulting nanoparticles superior long-term stability.
The Ketone Advantage: Unlike pure hydrocarbon oils (e.g., squalene), the C1 ketone acts as a localized hydrogen-bond acceptor. This provides a localized dipole within the highly hydrophobic core, allowing for stabilizing interactions with poorly soluble, polar-functionalized APIs (such as paclitaxel or curcumin).
Quantitative Physicochemical Data
The following table summarizes the computed properties of 1-Octanone, 1-(2-octylcyclopropyl)- and their direct implications for nanoparticle engineering [1].
Property
Value
Implication for Nanoparticle Delivery Systems
Molecular Weight
280.5 g/mol
Optimal size for integration into solid lipid matrices without phase separation.
XLogP3
7.6
Extreme hydrophobicity; ensures near 100% retention within the LNP/NLC core.
H-Bond Acceptor Count
1 (Ketone)
Facilitates dipole-dipole and H-bond interactions with specific APIs.
Rotatable Bonds
14
High conformational flexibility, maximizing the disruption of solid lipid crystallization.
Topological Polar Surface Area
17.1 Ų
Minimal surface polarity; prevents partitioning into the aqueous phase during formulation.
Structural Dynamics Workflow
Caption: Structural mechanisms of 1-Octanone, 1-(2-octylcyclopropyl)- in NLCs.
This protocol utilizes Hot High-Pressure Homogenization (HPH) to formulate NLCs. 1-Octanone, 1-(2-octylcyclopropyl)- acts as the liquid lipid core-disruptor, replacing oxidation-prone oils.
Materials Required
Solid Lipid: Glyceryl palmitostearate (e.g., Precirol® ATO 5) – Melting point ~56°C.
Weigh the solid lipid and 1-Octanone, 1-(2-octylcyclopropyl)- at a 70:30 (w/w) ratio.
Heat the lipid mixture in a water bath to 65°C (approximately 10°C above the melting point of the solid lipid) to ensure complete melting and homogenous mixing.
Add the hydrophobic API to the molten lipid phase. Stir magnetically at 300 rpm until optically clear.
Aqueous Phase Preparation:
Dissolve Poloxamer 188 in ultra-pure water to achieve a 1.5% (w/v) concentration.
Heat the aqueous solution to exactly 65°C. Expert Insight: Temperature parity between phases is critical to prevent premature lipid recrystallization during the mixing phase.
Pre-Emulsification:
Slowly inject the hot aqueous phase into the hot lipid phase.
Immediately subject the mixture to high-shear dispersion (e.g., IKA Ultra-Turrax) at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.
High-Pressure Homogenization (HPH):
Transfer the pre-emulsion to a high-pressure homogenizer (e.g., GEA Niro Soavi) pre-heated to 65°C.
Process the formulation for 3 to 5 cycles at 500 bar. Causality: High shear at elevated temperatures forces the lipids into nanoscale droplets while they are still in a low-viscosity liquid state.
Nanoparticle Solidification:
Collect the nanoemulsion and allow it to cool gradually to room temperature (25°C).
As the system cools, the solid lipid crystallizes. The cyclopropyl rings of the liquid lipid will sterically hinder perfect crystal formation, trapping the API within the resulting amorphous voids.
Quality Control & Self-Validating Metrology
To ensure the protocol was successful and the mechanistic goals were achieved, the following self-validating analytical steps must be performed:
Dynamic Light Scattering (DLS):
Dilute the NLC suspension 1:100 in Milli-Q water.
Acceptance Criteria: Z-average diameter between 80–150 nm; Polydispersity Index (PDI) < 0.2.
Lyophilize a sample of the NLCs. Run a heating cycle from 20°C to 85°C at 5°C/min.
Causality Check: Compare the melting enthalpy (
ΔH
) of the NLCs to the bulk solid lipid. A significantly depressed melting point and lower
ΔH
mathematically prove that the 1-Octanone, 1-(2-octylcyclopropyl)- successfully disrupted the crystal lattice, validating the NLC architecture.
Accelerated Oxidation Testing:
Subject the formulation to 40°C/75% RH for 30 days. Measure peroxide values via titration. The absence of peroxide spikes confirms the oxidative stability advantage of the cyclopropyl moiety over traditional alkene lipids.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 543709, 1-Octanone, 1-(2-octylcyclopropyl)-". PubChem.[Link]
Adewole, E. (2018). "Antidiabetic potential of corn silk extracts, identification and drug properties of bioactive compounds". Trends in Medicine.[Link]
Poger, D., & Mark, A. E. (2015). "A Ring to Rule Them All: The Effect of Cyclopropane Fatty Acids on the Fluidity of Lipid Bilayers". The Journal of Physical Chemistry B.[Link]
Langbein, D., & Dave, M. (2021). "Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems". American Pharmaceutical Review.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Preventing Oxidative Degradation of CAS 54965-36-5
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the long-term stability of specialized aliphatic ketones.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the long-term stability of specialized aliphatic ketones. CAS 54965-36-5, chemically known as 1-(2-octylcyclopropyl)octan-1-one, presents a unique stability challenge. While ketones are generally robust, the presence of an alpha-methylene group adjacent to a strained cyclopropyl ring creates a "perfect storm" for auto-oxidation and subsequent ring-opening degradation.
This guide is designed to move beyond basic storage advice, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute reagent integrity.
Core Principles of CAS 54965-36-5 Stability
The degradation of CAS 54965-36-5 is primarily driven by a free-radical chain reaction known as auto-oxidation[1].
Initiation : Trace transition metals, ambient light, or thermal stress catalyze the abstraction of a hydrogen atom from the alpha-carbon, forming a highly reactive carbon-centered radical[2].
Propagation : Molecular oxygen rapidly adds to this radical to form a peroxyl radical (ROO•), which abstracts another hydrogen to form a hydroperoxide (ROOH)[1].
Ring-Cleavage (The Cyclopropyl Effect) : Unlike standard aliphatic ketones, the cyclopropyl ring in CAS 54965-36-5 possesses significant angular strain (~27.5 kcal/mol). When alkoxy radicals form from the decomposition of the alpha-hydroperoxide, the adjacent cyclopropyl ring undergoes rapid homolytic cleavage to relieve this strain, yielding linear enones and smaller volatile aldehydes[3].
Troubleshooting Guide & FAQs
Q1: We stored bulk CAS 54965-36-5 at -20°C in standard clear vials, but GC-MS shows 15% degradation after 6 months. What went wrong?A1: Standard -20°C storage in clear glass fails to protect against photo-oxidation and dissolved oxygen. Ambient light acts as a potent photosensitizer, converting ground-state triplet oxygen into highly reactive singlet oxygen[2]. Singlet oxygen bypasses the spin-forbidden barrier of direct oxidation, directly attacking the alpha-carbon.
Corrective Action: Always store in amber or opaque vials. For long-term storage (>1 month), -80°C is required to sufficiently slow down the propagation kinetics of lipid-like auto-oxidation[4].
Q2: Should I add an antioxidant to my stock solutions, and if so, which one?A2: Yes, the addition of a phenolic antioxidant like BHT (Butylated hydroxytoluene) at 0.01% w/v is highly effective[4]. BHT acts as a sacrificial hydrogen donor. Its sterically hindered phenolic hydroxyl group donates a hydrogen atom to the propagating peroxyl radical, converting it to a stable hydroperoxide. The resulting BHT radical is stabilized by resonance, safely terminating the chain reaction[5].
Caveat: Ensure BHT does not interfere with your downstream mass spectrometry or synthetic steps. If it does, rely strictly on Argon-flushing and ultra-low temperatures.
Q3: How do I know if my current batch has already started degrading before I run my main experiment?A3: Never assume a stored batch is pristine. Implement a self-validating QC check using a rapid Potassium Iodide (KI)-starch test (detailed in the protocol below). Hydroperoxides (the primary oxidation products) will oxidize iodide to iodine, turning the starch indicator blue/black. If the test is positive, the batch must be purified via silica gel chromatography before use.
Q4: Why use Argon instead of Nitrogen for purging the vials?A4: While both are inert, Argon is significantly denser than Nitrogen and standard air. When you purge a vial, Argon sinks to the bottom, creating a superior, heavy protective blanket over the liquid or solid CAS 54965-36-5, effectively displacing residual oxygen from the headspace[6].
Quantitative Data: Storage Conditions vs. Stability
To optimize your storage strategy, refer to the empirical stability matrix below. This table summarizes the expected shelf-life (defined as <1% degradation) based on combined environmental controls.
This protocol is designed as a closed-loop system. It requires you to validate the integrity of the compound before storage and after retrieval, ensuring no degraded material ever enters your experimental pipeline.
Phase 1: Pre-Storage Quality Control (Self-Validation)
Dissolve a 1 mg aliquot of CAS 54965-36-5 in 1 mL of anhydrous ethanol.
Add 1 mL of 10% Potassium Iodide (KI) aqueous solution and 2 drops of 1% starch indicator.
Validation Check: Observe the color for 60 seconds. If the solution turns blue/black, hydroperoxides are already present. The batch must be purified via silica gel chromatography (Hexane:EtOAc) before proceeding. If it remains clear, proceed to Phase 2.
Phase 2: Aliquoting & Stabilization
Transfer the purified CAS 54965-36-5 into pre-weighed, amber borosilicate glass vials to completely block UV/Vis light transmission.
Optional but recommended: If downstream applications tolerate it, add 0.01% (w/v) Butylated hydroxytoluene (BHT) to the neat liquid or stock solution to act as a radical scavenger[4].
Phase 3: Atmospheric Displacement
Insert a sterile needle connected to an Argon gas line into the vial.
Purge the headspace at a low flow rate (to avoid evaporating volatile components) for 60 seconds to ensure complete displacement of triplet oxygen[6].
Rapidly withdraw the needle while simultaneously capping the vial with a PTFE-lined silicone septum cap.
Wrap the cap tightly with Parafilm to prevent oxygen ingress over time.
Store the vials immediately at -80°C.
Validation Check: Upon retrieving an aliquot after long-term storage, repeat the KI-starch test (Phase 1) before committing the reagent to critical experiments.
Mechanistic Diagram: Degradation & Mitigation
The following diagram maps the oxidative degradation pathway of CAS 54965-36-5 and highlights exactly where our recommended mitigation strategies intervene.
Fig 1: Oxidative degradation pathway of CAS 54965-36-5 and targeted mitigation strategies.
References
Title: How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods
Source: Organomation
URL
Title: Vegetable oil oxidation: Mechanisms, impacts on quality, and approaches to enhance shelf life
Source: PMC - NIH
URL
Title: Lipid oxidation in foods and its implications on proteins
Source: Frontiers
URL
Source: The Journal of Organic Chemistry (ACS)
Title: Investigating the Relationship between Antioxidants and Fatty Acid Degradation Using a Combination Approach
Source: ACS Omega
URL
Technical Support Center: Optimizing 13C NMR Signal-to-Noise for 1-Octanone and 1-(2-octylcyclopropyl)ethanone
Welcome to the technical support center for optimizing the signal-to-noise ratio (S/N) in 13C NMR spectroscopy for challenging molecules such as 1-octanone and 1-(2-octylcyclopropyl)ethanone. This guide is designed for r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing the signal-to-noise ratio (S/N) in 13C NMR spectroscopy for challenging molecules such as 1-octanone and 1-(2-octylcyclopropyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in obtaining high-quality 13C NMR spectra for these and structurally related compounds.
The inherent low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C isotope present a fundamental challenge to achieving a good signal-to-noise ratio.[1] This issue is often compounded in molecules like 1-octanone and 1-(2-octylcyclopropyl)ethanone due to the presence of quaternary carbons (the carbonyl group) and carbons with varying relaxation times within the long alkyl chains and the cyclopropyl ring.
This guide provides a structured approach to troubleshooting and optimizing your experimental setup, from sample preparation to the selection of advanced pulse sequences.
Part 1: Troubleshooting and FAQs
This section addresses the most common issues encountered during the 13C NMR analysis of long-chain ketones and cyclopropyl-containing compounds.
Q1: Why is the signal for my carbonyl carbon (~200 ppm) so weak or completely missing?
A1: The carbonyl carbon is a quaternary carbon, meaning it has no directly attached protons. This leads to two primary issues:
Long Spin-Lattice Relaxation Times (T1): Quaternary carbons often have very long T1 values because the primary relaxation mechanism for 13C nuclei—dipole-dipole interaction with directly bonded protons—is absent.[2] If the relaxation delay (d1) between scans is too short, the carbon nucleus does not have sufficient time to return to its equilibrium state, leading to signal saturation and a significant loss of intensity.[1]
Lack of Nuclear Overhauser Effect (NOE): The NOE is a key mechanism that enhances the signal of proton-bearing carbons during broadband proton decoupling.[3] Since the carbonyl carbon lacks attached protons, it does not benefit from this sensitivity enhancement, resulting in an inherently weaker signal compared to protonated carbons.[4][5]
Q2: My aliphatic signals from the octyl chain are broad and poorly resolved. What can I do?
A2: Poor resolution in the aliphatic region can stem from several factors:
Sample Viscosity: Highly concentrated samples can be viscous, leading to broader lines. While high concentration is generally desirable for 13C NMR[1][6], finding an optimal balance is key. Gentle warming of the sample may reduce viscosity and improve resolution.
Magnetic Field Inhomogeneity: Ensure the sample is properly shimmed. Any particulate matter in the sample can disrupt the homogeneity of the magnetic field, causing line broadening.[1] It is recommended to filter your sample into the NMR tube.[1]
Incomplete Decoupling: A poorly tuned proton channel on the NMR probe can lead to incomplete decoupling of protons from the carbon nuclei, resulting in broader lines or residual couplings.[7]
Q3: The signals for the cyclopropyl ring carbons are weak. How can I improve their intensity?
A3: The cyclopropyl carbons in 1-(2-octylcyclopropyl)ethanone are protonated, so they should benefit from NOE. However, their signals can still be weak due to low sample concentration. The upfield chemical shift of cyclopropyl protons, a result of the ring's magnetic anisotropy, is a key diagnostic feature in 1H NMR and understanding the electronic environment is crucial for interpreting the corresponding 13C spectrum.[8] To enhance their signals:
Increase the Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans.[1] Doubling the signal-to-noise ratio requires quadrupling the number of scans.[1]
Use Sensitivity-Enhanced Pulse Sequences: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can significantly boost the signal of protonated carbons by transferring magnetization from the more sensitive protons.[3][9][10][11]
Q4: How long should my relaxation delay (d1) be?
A4: The optimal d1 depends on the T1 values of the carbons in your molecule and the goal of your experiment.
For Qualitative Analysis: A shorter d1 combined with a smaller pulse angle (e.g., 30-45°) is often more efficient for routine spectra.[1] This allows for more scans in a given amount of time, improving overall signal-to-noise.
For Quantitative Analysis: To obtain accurate integrals, especially for the quaternary carbonyl carbon, a much longer relaxation delay is necessary, typically 5-7 times the longest T1 in your molecule.[1] The T1 for a carbonyl carbon can be on the order of seconds to even minutes.[2][12]
Q5: Should I use a relaxation agent?
A5: Yes, for molecules with long T1 relaxation times, particularly for the quaternary carbonyl carbon, a paramagnetic relaxation agent can be highly effective.[13] Chromium(III) acetylacetonate (Cr(acac)₃) is a commonly used agent that shortens the T1 values of all carbons, allowing for a shorter relaxation delay and faster acquisition of data without signal saturation.[14][15] This can lead to a significant improvement in the signal-to-noise ratio per unit of time.[14] However, be cautious with the concentration, as too much can cause line broadening.[15]
Part 2: Technical Deep Dive & Optimization Strategies
Understanding the Challenges with 1-Octanone and 1-(2-octylcyclopropyl)ethanone
These molecules present a combination of features that make 13C NMR challenging:
A Quaternary Carbonyl: As discussed, this carbon suffers from a long T1 and no NOE enhancement. Carbonyl carbons typically appear in the 170-220 ppm region.[4][16]
A Long Alkyl Chain: The carbons in the octyl chain have different degrees of mobility, which affects their T1 values. Carbons closer to the ends of the chain are more mobile and tend to have longer T1s.
A Cyclopropyl Ring: The rigid structure of the cyclopropyl ring and its unique electronic properties influence the chemical shifts and relaxation of its carbons.[8][17]
Systematic Optimization Workflow
To systematically improve your 13C NMR spectrum, consider the following parameters in order:
Caption: A workflow for troubleshooting and optimizing 13C NMR S/N.
Parameter Optimization in Detail
Parameter
Recommendation
Rationale
Sample Concentration
Maximize the amount of solute that will fully dissolve.
The signal intensity is directly proportional to the concentration of the analyte.[1] Doubling the concentration can double the signal strength.[1]
Solvent Volume
Use 0.6-0.7 mL for a standard 5 mm NMR tube.
Excessive solvent dilutes the sample, reducing the signal-to-noise ratio.[1]
Number of Scans (NS)
Increase as needed. A good starting point is 1024 scans.
S/N increases with the square root of the number of scans.[1] This is a straightforward way to improve the spectrum, though it increases experiment time.
Pulse Angle (Flip Angle)
Use a 30-45° pulse for routine qualitative spectra.
A 90° pulse gives the maximum signal per scan but requires a long relaxation delay to avoid saturation. Smaller flip angles allow for a shorter d1, enabling more scans in a given time, which can lead to better overall S/N, especially for carbons with long T1s.[1]
Relaxation Delay (d1)
Start with 1-2 seconds for a qualitative spectrum with a 30-45° pulse.
This provides a good compromise for observing most carbons. For the weak carbonyl signal, a longer delay or a relaxation agent will be necessary.
DEPT Pulse Sequence
Use DEPT-135 and DEPT-90 to identify CH, CH₂, and CH₃ groups.
DEPT enhances the signals of protonated carbons and provides spectral editing capabilities, which aids in signal assignment.[9][10][11] It does not, however, detect quaternary carbons.[5][11]
Relaxation Agent
Add a small amount of Cr(acac)₃ (e.g., 5-10 mM).
This shortens the T1 of all carbons, especially the quaternary carbonyl, allowing for faster pulsing and a significant increase in S/N over a shorter period.[14][15]
Part 3: Experimental Protocols
Protocol 1: Standard 13C NMR Acquisition
Sample Preparation:
Accurately weigh 20-50 mg of your compound into a clean, dry vial.
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[1]
Spectrometer Setup:
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
Tune and match the probe for both the 1H and 13C channels.[7]
Shim the magnetic field to achieve good resolution.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker instrument).
Pulse Angle: 30 degrees.
Number of Scans (NS): Start with 1024.
Relaxation Delay (d1): 2.0 seconds.
Acquisition Time (AQ): 1-2 seconds.
Processing:
Apply a Fourier transform to the FID.
Phase correct and baseline correct the spectrum.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Protocol 2: 13C NMR with a Relaxation Agent for Enhanced Carbonyl Detection
Sample Preparation:
Prepare your sample as in Protocol 1.
Add a small, precisely known amount of a stock solution of Cr(acac)₃ in the same deuterated solvent to achieve a final concentration of approximately 10-20 mM. Alternatively, add a very small crystal of Cr(acac)₃ directly, aiming for a pale green or light purple color.[15]
Spectrometer Setup:
Follow the same setup procedure as in Protocol 1.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).
Pulse Angle: 30-45 degrees.
Number of Scans (NS): 1024 or as needed.
Relaxation Delay (d1): Can be significantly shortened to 0.5-1.0 seconds due to the presence of the relaxation agent.
Acquisition Time (AQ): 1-2 seconds.
Processing:
Process the data as described in Protocol 1. Compare the intensity of the carbonyl signal to the spectrum acquired without the relaxation agent.
Protocol 3: DEPT-135 and DEPT-90 for Spectral Editing
Sample Preparation and Spectrometer Setup:
Prepare and set up the sample as in Protocol 1.
Acquisition of DEPT-135:
Pulse Program: Select the DEPT-135 pulse program.
Run the experiment with a sufficient number of scans to achieve good S/N for the protonated carbons.
In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.[9][10]
Acquisition of DEPT-90:
Pulse Program: Select the DEPT-90 pulse program.
Run the experiment.
In the resulting spectrum, only CH signals will appear as positive peaks.[9][10]
Data Analysis:
By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously identify all CH, CH₂, CH₃, and quaternary carbons in your molecule.
A Comparative Guide to the Reactivity of 1-Octanone, 1-(2-octylcyclopropyl)- vs. 2-Octylcyclohexanone
Introduction In the landscape of synthetic organic chemistry and drug development, the choice of a molecular scaffold is a critical decision that dictates synthetic strategy and influences biological activity. Ketones ar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of synthetic organic chemistry and drug development, the choice of a molecular scaffold is a critical decision that dictates synthetic strategy and influences biological activity. Ketones are foundational functional groups, but their reactivity is profoundly modulated by the architecture of the adjacent carbon framework. This guide provides an in-depth comparative analysis of two distinct aliphatic ketones: 1-Octanone, 1-(2-octylcyclopropyl)- and 2-octylcyclohexanone.
The core distinction lies in the carbocyclic ring attached to the carbonyl group: a highly strained, electronically unique three-membered cyclopropane ring versus a stable, strain-free six-membered cyclohexane ring. This fundamental structural difference gives rise to divergent chemical behaviors, offering unique synthetic opportunities and challenges for each molecule. We will explore these differences through the lens of electronic properties, steric effects, and performance in key chemical transformations, supported by mechanistic insights and representative experimental protocols.
Part 1: Structural and Physicochemical Properties
A molecule's reactivity is a direct consequence of its structure. The contrasting geometries and electronic natures of the cyclopropane and cyclohexane rings are the primary drivers of the divergent chemistry observed between our two compounds of interest.
Figure 1: Molecular structures of the two ketones under comparison.
Property
1-Octanone, 1-(2-octylcyclopropyl)-
2-Octylcyclohexanone
Reference
Molecular Formula
C19H36O
C14H26O
Molecular Weight
280.5 g/mol
210.36 g/mol
CAS Number
54965-36-5
6814-21-7
Key Structural Feature
Cyclopropyl Ring
Cyclohexyl Ring
-
Ring Strain Energy
High (~27 kcal/mol)
Low (~0 kcal/mol)
-
Conformation
Rigid, Planar Ring
Flexible, Chair Conformation
-
1-Octanone, 1-(2-octylcyclopropyl)-: The defining feature of this molecule is the cyclopropyl group directly attached to the carbonyl carbon. The three-membered ring is characterized by significant angle strain, forcing the C-C-C bond angles to be ~60° instead of the ideal sp³ angle of 109.5°. This strain energy is a latent driving force for reactions that lead to ring cleavage. Furthermore, the C-C bonds of the cyclopropane ring possess a high degree of p-character, allowing them to engage in electronic conjugation with the adjacent carbonyl group. This interaction influences the electrophilicity of the carbonyl carbon and the stability of reaction intermediates.
2-Octylcyclohexanone: In stark contrast, the cyclohexane ring is the epitome of a stable, strain-free carbocycle. It readily adopts a low-energy chair conformation that minimizes both angle and torsional strain. The saturated sp³-hybridized carbons of the ring do not offer any electronic conjugation with the carbonyl group. Its influence on reactivity is primarily steric. The bulky octyl group at the C-2 position significantly hinders nucleophilic attack at the carbonyl and modulates the regioselectivity of enolate formation at the two non-equivalent α-carbons (C-1 and C-3).
Part 2: Comparative Reactivity Analysis
The structural and electronic disparities outlined above manifest in dramatically different chemical reactivity. While 2-octylcyclohexanone undergoes predictable transformations typical of a sterically hindered aliphatic ketone, the cyclopropyl ketone possesses a unique reaction manifold centered around strain-release.
Figure 2: High-level comparison of the primary reaction pathways available to each ketone.
Ring-Opening Reactions: The Domain of the Cyclopropyl Ketone
The most profound difference in reactivity is the susceptibility of 1-octanone, 1-(2-octylcyclopropyl)- to ring-opening reactions, a pathway entirely inaccessible to the stable 2-octylcyclohexanone. The high ring strain serves as a thermodynamic driving force for cleavage of the three-membered ring.[1] This unique reactivity can be initiated under various conditions:
Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated, which activates the adjacent cyclopropane ring.[1] The ring then cleaves to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[1][2] This method is a powerful tool for generating 1,4- or 1,5-dicarbonyl compounds or other difunctionalized linear chains.
Reductive Ring-Opening: Single-electron transfer (SET) reagents, most notably samarium(II) iodide (SmI₂), can induce reductive cleavage.[3][4][5] The reaction proceeds via a ketyl radical intermediate, which triggers the fragmentation of the cyclopropyl ring. While aryl cyclopropyl ketones are generally more reactive in these transformations due to better stabilization of the radical intermediate, recent advances have established robust catalytic systems (e.g., SmI₂/Sm⁰) for engaging less reactive alkyl cyclopropyl ketones.[6][7][8] This opens pathways to complex sp³-rich products.[7]
Transition-Metal-Catalyzed Ring-Opening: Catalysts based on metals like palladium (Pd) or nickel (Ni) can engage the cyclopropyl ring in various transformations, often coupling the ring-opening event with cross-coupling or cycloisomerization reactions.[1]
Carbonyl Group Reactivity: A Tale of Sterics and Electronics
Both ketones undergo standard carbonyl reactions such as reduction to the corresponding alcohol. However, the rates and stereochemical outcomes are influenced by their different environments.
2-Octylcyclohexanone: Reduction with hydride reagents like NaBH₄ is governed by well-established principles of steric approach control. The bulky octyl group at the α-position forces the molecule to adopt a chair conformation where this group is equatorial. Nucleophilic attack on the carbonyl can occur from either the axial or equatorial face. Axial attack is generally favored to avoid steric clashes with the axial hydrogens at C-3 and C-5, leading predominantly to the equatorial alcohol (trans product).
1-Octanone, 1-(2-octylcyclopropyl)-: The stereochemical outcome of reduction is controlled by the preferred conformation of the acyl group relative to the cyclopropane ring. Hydride reduction of cyclopropyl ketones is known to proceed through a stereoelectronically stable bisected conformation. The facial selectivity of the hydride attack will be dictated by the steric bulk of the substituents on the cyclopropyl ring and the acyl chain.
From an electronic standpoint, aliphatic ketones like 2-octylcyclohexanone have a highly negative reduction potential, making them difficult to reduce via SET mechanisms.[6] Alkyl cyclopropyl ketones are also challenging substrates for SET reduction compared to their aryl counterparts but can be effectively reduced under specific catalytic conditions.[7][8]
α-Carbon Chemistry: Regioselectivity of Enolate Formation
Reactions involving the formation of enolates at the α-carbon are fundamental in ketone chemistry. Here, the structural differences lead to significant disparities in regiocontrol.
2-Octylcyclohexanone: This unsymmetrical ketone has two distinct α-carbons that can be deprotonated: the methine carbon at C-2 (bearing the octyl group) and the methylene carbon at C-6. The formation of the enolate is highly dependent on the reaction conditions (base, solvent, temperature).
Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will preferentially remove a proton from the less-hindered C-6 position, forming the kinetic enolate.
Thermodynamic Enolate: Using a weaker base under conditions that allow for equilibration (e.g., NaOEt in EtOH at room temperature) will lead to the more substituted, and therefore more stable, thermodynamic enolate at the C-2 position.
This ability to selectively form one of two regioisomeric enolates is a cornerstone of synthetic strategy.
1-Octanone, 1-(2-octylcyclopropyl)-: This ketone also has two α-carbons. One is the methine carbon on the cyclopropyl ring, and the other is the methylene carbon on the linear octanoyl chain. The acidity of the proton on the cyclopropyl ring is influenced by the strain and stereoelectronics of the ring system, which can make regioselective enolate formation challenging without careful selection of reagents and conditions. Deprotonation at the cyclopropyl carbon is often disfavored due to the increased strain of introducing an sp²-hybridized center into the three-membered ring. Therefore, enolate formation typically occurs at the methylene position of the linear chain.
Part 3: Experimental Protocols & Mechanistic Visualization
To provide a practical context for the discussed principles, this section details standardized protocols for key transformations and visualizes a critical reaction mechanism.
Protocol 1: Comparative Reduction of Ketones with Sodium Borohydride
This protocol describes a standard procedure for the reduction of both ketones to their corresponding secondary alcohols, allowing for a direct comparison of their reactivity under identical conditions.
Objective: To compare the reduction of 1-octanone, 1-(2-octylcyclopropyl)- and 2-octylcyclohexanone.
Materials:
Ketone (1-octanone, 1-(2-octylcyclopropyl)- OR 2-octylcyclohexanone) (1.0 mmol)
Sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq.)
Methanol (MeOH), anhydrous (10 mL)
Deionized water
1 M Hydrochloric acid (HCl)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a 50 mL round-bottom flask, dissolve the selected ketone (1.0 mmol) in anhydrous methanol (10 mL).
Cool the solution to 0 °C in an ice-water bath.
Add sodium borohydride (1.5 mmol) portion-wise over 5 minutes with gentle stirring. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. A mild reducing agent like NaBH₄ is chosen to selectively reduce the ketone without inducing ring-opening in the cyclopropyl substrate.
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of deionized water (5 mL) to decompose excess NaBH₄.
Acidify the mixture to pH ~5 by the dropwise addition of 1 M HCl.
Remove the methanol under reduced pressure using a rotary evaporator.
Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude alcohol product by flash column chromatography on silica gel.
Self-Validation System: The success of the reduction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) of the product with the starting material. A key indicator in the IR spectrum is the disappearance of the strong carbonyl (C=O) stretch (typically ~1700-1715 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (~3200-3600 cm⁻¹).
Protocol 2: Acid-Catalyzed Ring-Opening of 1-Octanone, 1-(2-octylcyclopropyl)-
This protocol demonstrates the unique reactivity of the cyclopropyl ketone, leading to a linear difunctionalized product.
Objective: To synthesize a linear 1,5-diketoalkane via acid-catalyzed ring-opening.
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octanone, 1-(2-octylcyclopropyl)- (1.0 mmol) and p-TsOH·H₂O (0.1 mmol).
Add anhydrous toluene (10 mL) to the flask.
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. Causality Note: A Brønsted acid like p-TsOH is used to protonate the carbonyl, activating the cyclopropyl ring for cleavage. Refluxing provides the necessary thermal energy to overcome the activation barrier for ring-opening.
After completion, cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (15 mL) to neutralize the acid catalyst.
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine all organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate the resulting linear diketone.
Self-Validation System: The ring-opening can be confirmed by mass spectrometry (observing the same molecular weight as the starting material, as the reaction is an isomerization) and NMR spectroscopy. ¹H NMR will show the disappearance of the characteristic upfield cyclopropyl protons and the appearance of new methylene and methine signals corresponding to the linear alkyl chain.
Mechanistic Visualization
Figure 3: Simplified mechanism for the acid-catalyzed ring-opening isomerization of a cyclopropyl ketone.
Conclusion
The comparison between 1-octanone, 1-(2-octylcyclopropyl)- and 2-octylcyclohexanone serves as a compelling illustration of how carbocyclic scaffolds dictate chemical reactivity. While 2-octylcyclohexanone behaves as a conventional, sterically hindered aliphatic ketone, its chemistry is largely confined to reactions at the carbonyl and α-carbons on a stable ring. In contrast, the cyclopropyl ketone is a versatile synthetic intermediate whose high ring strain enables a unique and powerful set of ring-opening transformations. This strain-release reactivity provides access to linear, difunctionalized molecules that are otherwise challenging to synthesize. For researchers and drug development professionals, understanding these fundamental differences is paramount for designing efficient synthetic routes and for strategically selecting scaffolds that can access novel chemical space.
References
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PubMed. Available at: [Link]
Reactions of SmI2 with Alkyl Halides and Ketones: Inner-Sphere vs Outer-Sphere Electron Transfer in Reactions of Sm(II) Reductants. Journal of the American Chemical Society. Available at: [Link]
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]
The reactivity of 1‐(1‐alkynyl)cyclopropyl ketones. ResearchGate. Available at: [Link]
SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes. PubMed Central (PMC). Available at: [Link]
Synthesis and Acid-Catalyzed Ring Opening of 1-Alkenyl Cyclopropyl Ketones. Bulletin of the Chemical Society of Japan. Available at: [Link]
Reduction of Ketones and Alkyl Iodides by SmI2 and Sm(II)-HMPA Complexes. Rate and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]
Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology Letters. Available at: [Link]
Reduction of 2-Substituted Cyclohexanones by Saccharomyces Cerevisiae. Sci-Hub. Available at: [Link]
Stereochemical Studies. XLVII. Asymmetric Reduction. Amanote Research. Available at: [Link]
Asymmetric Ring-Opening of Cyclopropyl Ketones With Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed. Available at: [Link]
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PubMed Central (PMC). Available at: [Link]
Reactions of Enolate Ions and Enols. LibreTexts Chemistry. Available at: [Link]
Thermodynamic Enolate of 2-Methylcyclohexanone. Scribd. Available at: [Link]
Samarium (low valent). Organic Chemistry Portal. Available at: [Link]
SmI2 -Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. ResearchGate. Available at: [Link]
The type 2 photoelimination reaction of 2-alkylcycloalkanones. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]
The following compound results from base-catalyzed aldol cyclization... Pearson+. Available at: [Link]
Enantioselective alkylation of cyclohexanone via chiral lithio-chelated enamines. Journal of the American Chemical Society. Available at: [Link]
Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water. The Journal of Organic Chemistry. Available at: [Link]
CHEM 330 Topics Discussed on Oct 19. University of Pennsylvania. Available at: [Link]
Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester. SciSpace. Available at: [Link]
Nitrosation of 2-acetylcyclohexanone. 2. Reaction in water in the absence and presence of cyclodextrins. PubMed. Available at: [Link]
Photolysis of 2-methylcyclohexanone. Journal of the American Chemical Society. Available at: [Link]
Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. Journal of the American Chemical Society. Available at: [Link]
A Senior Scientist's Guide to the Spectroscopic Validation of Synthesized 1-(2-octylcyclopropyl)-1-octanone
For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of all subsequent research. This guide provides an in-depth, experience-driv...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of all subsequent research. This guide provides an in-depth, experience-driven framework for the validation of 1-(2-octylcyclopropyl)-1-octanone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation, establishing a self-validating system for structural confirmation.
The target molecule, 1-(2-octylcyclopropyl)-1-octanone, possesses several key structural features that present both challenges and unique opportunities for spectroscopic analysis: a strained three-membered cyclopropyl ring, a ketone carbonyl group, and two long, flexible octyl chains. A robust validation strategy must address each of these motifs comprehensively.
Part 1: The Expected Spectroscopic Signature
As of this writing, a publicly available, peer-reviewed NMR spectrum for 1-(2-octylcyclopropyl)-1-octanone is not available. Therefore, our validation process must begin by establishing a reliable set of expected chemical shifts based on well-documented data from analogous structures, particularly cyclopropyl ketones.[1][2] This predictive approach is a cornerstone of modern structural elucidation.[3][4]
The key to interpreting the spectra lies in recognizing the distinct electronic environments created by the molecule's architecture:
The Cyclopropyl Ring: This strained ring creates a unique magnetic environment, causing the attached protons and carbons to appear significantly upfield (at a lower chemical shift) compared to their acyclic counterparts.[1]
The Carbonyl Group: As a powerful electron-withdrawing group, the ketone deshields adjacent protons and carbons, shifting their signals downfield. The carbonyl carbon itself has a highly characteristic downfield chemical shift.[1][2]
The Alkyl Chains: The two octyl chains will produce a series of overlapping signals in the aliphatic region of the spectra. The challenge lies in differentiating the signals belonging to the chain attached to the carbonyl (the octanoyl moiety) from the chain attached to the cyclopropyl ring.
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 1-(2-octylcyclopropyl)-1-octanone, assuming chloroform-d (CDCl₃) as the solvent.
Part 2: A Validated Experimental Workflow for NMR Analysis
Achieving high-quality, reproducible data is paramount. This requires meticulous attention to both sample preparation and the parameters used for data acquisition. The following workflow is designed to maximize data fidelity and provide a comprehensive dataset for analysis.
Caption: Overall workflow for the validation of 1-(2-octylcyclopropyl)-1-octanone.
Protocol 1: High-Fidelity Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample. The goal is a perfectly homogeneous solution free of paramagnetic and particulate contaminants.[5]
Weighing: Accurately weigh 15-30 mg of the synthesized compound. This mass provides sufficient concentration for both ¹H and the less sensitive ¹³C experiments without leading to viscosity-related line broadening.[5]
Dissolution: Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) in a clean glass vial. CDCl₃ is an excellent solvent for nonpolar compounds and its residual proton and carbon signals are well-documented.[6]
Filtration: Prepare a Pasteur pipette by tightly packing a small amount of glass wool or medical cotton into the narrow section.[6][7] Filter the sample solution through this plug directly into a high-quality 5 mm NMR tube. This step is critical to remove any dust or particulate matter that would severely degrade the magnetic field homogeneity, resulting in poor spectral resolution.[5][6]
Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm. This positions the sample optimally within the spectrometer's detection coil.[5] Cap the tube securely.
Protocol 2: Optimized Data Acquisition
The choice of experiments is driven by the need to resolve ambiguity. While 1D spectra provide the primary overview, 2D correlation experiments are indispensable for this molecule due to the extensive signal overlap in the aliphatic region.
Spectrometer: Utilize a spectrometer with a field strength of at least 400 MHz to achieve necessary signal dispersion.[1]
¹H NMR: Acquire a standard proton spectrum. This provides initial information on chemical shifts, signal integrals (proton counts), and coupling patterns.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For potential future purity analysis (qNMR), it is crucial to use an inverse-gated decoupling sequence.[8] This technique suppresses the Nuclear Overhauser Effect (NOE), which can otherwise distort signal intensities and make quantitative measurements unreliable.[8]
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is essential for tracing the connectivity within the two separate octyl chains and through the cyclopropyl ring system.
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[9] It is the most definitive way to assign carbon signals and is invaluable for linking the complex proton multiplets of the cyclopropyl ring to their corresponding upfield carbon resonances.[1]
Part 3: Data Analysis and Structural Verification
This phase involves a systematic comparison of the acquired experimental data with the predicted values and known spectroscopic rules.
The Primary Checkpoint: 1D NMR Spectra
First, analyze the 1D ¹H and ¹³C spectra for the presence of the key functional groups:
¹H Spectrum:
Integration: Confirm that the total integral corresponds to the expected 36 protons. Check the ratios: the two terminal methyl groups should integrate to 6H, and the cyclopropyl protons should integrate to 4H.
Key Signals: Look for the characteristic upfield multiplets of the cyclopropyl protons (δ 0.8-2.7 ppm) and the downfield triplet of the α-methylene protons of the octanoyl chain (δ 2.4-2.6 ppm).[1]
¹³C Spectrum:
Signal Count: Verify the presence of the expected 19 carbon signals (assuming no accidental equivalence).
Key Signals: The most telling signal is the ketone carbonyl in the δ 205-220 ppm region.[2] Its absence would immediately invalidate the proposed structure. Confirm the presence of the upfield cyclopropyl carbons (δ 10-25 ppm).[1]
Deepening the Analysis: 2D Correlation Spectroscopy
The 2D spectra are used to assemble the molecular fragments identified in the 1D spectra.
Caption: Key expected COSY and HSQC correlations for structure confirmation.
Using COSY: Start with an unambiguous signal, like the α-methylene triplet (H-2') at ~δ 2.5 ppm. The COSY spectrum will show a cross-peak to its neighbor (H-3'), which in turn will correlate to H-4', and so on, allowing you to "walk" down the octanoyl chain. A separate correlation network will exist for the second octyl chain, starting from its connection to the cyclopropyl ring.
Using HSQC: This is the final confirmation. For example, find the complex proton multiplet in the upfield region of the ¹H spectrum that you have assigned to a cyclopropyl proton. The HSQC spectrum will show a cross-peak to a specific carbon signal in the highly characteristic δ 10-25 ppm region of the ¹³C spectrum, definitively proving its identity.
Beyond NMR: Corroborative Techniques
While NMR is the most powerful tool for this analysis, other techniques provide essential, orthogonal data points that build a more compelling case for the structure's identity.
Table 3: Comparison of Key Analytical Techniques
Technique
Purpose
Expected Result for 1-(2-octylcyclopropyl)-1-octanone
NMR Spectroscopy
Complete structural framework (C-H backbone) and stereochemistry.
Provides detailed chemical shifts and coupling constants confirming all structural motifs.[1]
Infrared (IR) Spectroscopy
Functional group identification.
A strong, sharp absorption band around 1690-1715 cm⁻¹ for the C=O stretch, confirming the ketone.[1]
| Mass Spectrometry (MS) | Molecular weight determination. | The molecular ion peak [M]+ or [M+H]+ should correspond to the exact mass of C₁₉H₃₆O (280.49 g/mol ).[10] |
Conclusion
The validation of a synthesized molecule like 1-(2-octylcyclopropyl)-1-octanone is a systematic process of evidence accumulation. It begins with establishing a hypothesis of the expected spectral features based on known chemical principles. This is followed by rigorous, well-planned experimentation, from meticulous sample preparation to the acquisition of a comprehensive suite of 1D and 2D NMR data. The final step is a logical and comparative analysis, correlating the experimental data with predictions and using orthogonal techniques like IR and MS to build an unassailable case for the proposed structure. This multi-faceted approach ensures the scientific integrity required for advanced research and development.
References
BenchChem. (n.d.). Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques. Benchchem.
University of Alberta. (n.d.). 4. Sample preparation and pre-acquisition activities. NMR.
Stothers, J. B., & Tan, C. T. (n.d.). 13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry.
Sahu, R. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. ResearchGate.
Baran, M. C., et al. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. PMC.
University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
Sahu, R. K., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences.
BenchChem. (n.d.). Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. Benchchem.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker.
Butts, J. R., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
The Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. The Royal Society of Chemistry.
Rizzo, V., & Pinciroli, V. (2005). Quantitative NMR in synthetic and combinatorial chemistry. PubMed.
National Center for Biotechnology Information. (n.d.). 1-Octanone, 1-(2-octylcyclopropyl)-. PubChem.
A Comparative Guide to the FTIR Spectral Data of Cyclopropyl Ketones: Featuring CAS 54965-36-5
In the realm of drug discovery and organic synthesis, the cyclopropyl moiety is a valuable structural motif, frequently incorporated to enhance the potency and metabolic stability of bioactive molecules. When this strain...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of drug discovery and organic synthesis, the cyclopropyl moiety is a valuable structural motif, frequently incorporated to enhance the potency and metabolic stability of bioactive molecules. When this strained ring system is positioned adjacent to a carbonyl group, as in cyclopropyl ketones, it gives rise to unique electronic and conformational properties. Accurate and efficient characterization of these ketones is paramount for researchers and drug development professionals. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for this purpose.
This guide provides an in-depth comparison of the FTIR spectral data of Cyclopropyl Phenyl Ketone (CAS 54965-36-5) with other relevant cyclopropyl ketones. By understanding the subtle shifts in vibrational frequencies, researchers can gain valuable insights into the structural nuances of these important compounds.
The Vibrational Language of Cyclopropyl Ketones
FTIR spectroscopy probes the vibrational modes of molecules. For cyclopropyl ketones, the most diagnostic absorption bands arise from the carbonyl (C=O) stretch and various vibrations of the cyclopropyl ring. The position of the C=O stretching frequency is particularly sensitive to the electronic environment. Conjugation with the cyclopropyl ring typically lowers the C=O stretching frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹)[1][2]. This is due to the partial double bond character of the C-C bonds within the cyclopropyl ring, which can participate in resonance with the carbonyl group.
Spectral Comparison: A Tale of Three Ketones
To illustrate the utility of FTIR in distinguishing between different cyclopropyl ketones, we will compare the spectral data of three representative compounds:
Cyclopropyl Phenyl Ketone (CAS 54965-36-5): An aryl cyclopropyl ketone.
Cyclopropyl Methyl Ketone (CAS 765-43-5): An alkyl cyclopropyl ketone.
Dicyclopropyl Ketone (CAS 1121-37-5): A ketone with two cyclopropyl substituents.
The most striking difference lies in the carbonyl stretching frequency. Cyclopropyl Phenyl Ketone exhibits its C=O stretch at a significantly lower wavenumber (~1660 cm⁻¹) compared to Cyclopropyl Methyl Ketone (~1690-1715 cm⁻¹)[1]. This shift is a direct consequence of the extended conjugation between the phenyl ring, the carbonyl group, and the cyclopropyl ring. This increased resonance delocalizes the pi-electron density, weakening the C=O double bond and thus lowering its vibrational frequency.
Dicyclopropyl Ketone, with two cyclopropyl rings flanking the carbonyl group, also shows a C=O stretch at a lower frequency (~1690 cm⁻¹) than a typical acyclic ketone, highlighting the conjugative effect of the cyclopropyl ring[1]. The presence of characteristic aromatic C-H stretching bands above 3000 cm⁻¹ further serves to distinguish Cyclopropyl Phenyl Ketone from its alkyl and dicyclopropyl counterparts.
Experimental Protocol for FTIR Analysis
To ensure the acquisition of high-quality and reproducible FTIR data, the following protocol is recommended:
Sample Preparation:
For liquid samples (e.g., Cyclopropyl Methyl Ketone): A thin film can be prepared by placing a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr)[1].
For solid samples (e.g., Cyclopropyl Phenyl Ketone): A KBr pellet is the preferred method. This involves grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk[1]. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
Instrument Parameters:
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
Scan Range: Typically 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis[1].
Number of Scans: Co-adding 16 or 32 scans improves the signal-to-noise ratio[1].
Data Acquisition and Analysis:
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
Place the prepared sample in the spectrometer's sample holder.
Acquire the sample spectrum.
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Identify and label the key absorption bands, paying close attention to the carbonyl stretching region (1650-1750 cm⁻¹) and the C-H stretching regions (around 3000 cm⁻¹).
Visualizing Key Vibrational Modes
The following diagram illustrates the primary stretching vibrations that give rise to the characteristic peaks in the FTIR spectrum of a cyclopropyl ketone.
Caption: Key vibrational modes of a generic cyclopropyl ketone.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation and differentiation of cyclopropyl ketones. The position of the carbonyl stretching frequency, in particular, provides a sensitive probe of the electronic effects of the substituents attached to the carbonyl group. By carefully comparing the FTIR spectra of compounds like Cyclopropyl Phenyl Ketone (CAS 54965-36-5) with related alkyl and dicyclopropyl ketones, researchers can rapidly confirm the identity and purity of their synthesized molecules, accelerating the pace of research and development.
References
Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
MDPI. (2020, December 5). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]
NIST. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]
PubChem. (n.d.). Cyclopropyl methyl ketone. Retrieved from [Link]
PubChem. (n.d.). Dicyclopropyl ketone. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
comparative cytotoxicity of 1-Octanone, 1-(2-octylcyclopropyl)- and linear octanones
Comparative Cytotoxicity Profiling: 1-(2-Octylcyclopropyl)-1-octanone vs. Linear Octanones As drug development and toxicological screening evolve, understanding the structure-activity relationships (SAR) of aliphatic and...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Cytotoxicity Profiling: 1-(2-Octylcyclopropyl)-1-octanone vs. Linear Octanones
As drug development and toxicological screening evolve, understanding the structure-activity relationships (SAR) of aliphatic and branched ketones is critical for predicting off-target effects. This guide provides an objective, mechanistic comparison of the cytotoxicity profiles of standard linear octanones (e.g., 2-octanone, 3-octanone) against the highly lipophilic, branched compound 1-(2-octylcyclopropyl)-1-octanone.
By analyzing their physicochemical properties, primary cellular targets, and behavior in validated in vitro models, researchers can better anticipate their toxicological boundaries during assay development.
Structural Divergence and Physicochemical Drivers
The fundamental driver of cytotoxicity in these compounds is their partition coefficient (lipophilicity) and steric bulk, which dictate how they interact with cellular membranes.
Linear Octanones (2-Octanone & 3-Octanone): These are relatively small, volatile molecules with a molecular weight of 128.2 g/mol and an XLogP3 of approximately 2.4[1]. Due to their lower lipophilicity and high aqueous solubility, they act primarily as acute solvent-like disruptors.
1-(2-Octylcyclopropyl)-1-octanone (CAS 54965-36-5): This compound features a bulky cyclopropyl ring flanked by long aliphatic chains, resulting in a molecular weight of 280.5 g/mol and an extreme XLogP3 of 7.6[2]. Computational screening models (such as OSIRIS) have flagged this compound in phytochemical extracts for potential cytotoxic and mutagenic properties[3]. Its massive lipophilicity prevents rapid aqueous diffusion but promotes deep, irreversible intercalation into lipid bilayers.
Mechanistic Pathways of Cytotoxicity
The structural differences between these ketones result in entirely divergent mechanisms of cell death.
Acute Mitochondrial Puncturing (Linear Octanones)
Linear octanones induce rapid cytotoxicity via direct membrane fluidization. A striking biological example is found in Pleurotus ostreatus (oyster mushrooms), which actively synthesize as a nematocidal toxin[4]. Upon exposure, 3-octanone rapidly diffuses into cells and physically punctures the outer mitochondrial membrane, causing immediate collapse of the proton gradient, ATP depletion, and rapid necrosis[4]. Similarly, acts as a central nervous system depressant, causing narcosis and chemical pneumonitis at high concentrations due to solvent-induced lipid disruption[5].
Endoplasmic Reticulum (ER) Stress (Cyclopropyl-Branched Octanones)
In contrast, the extreme lipophilicity (XLogP3 7.6) of 1-(2-octylcyclopropyl)-1-octanone dictates that it partitions deeply into the Endoplasmic Reticulum (ER). Similar to other highly lipophilic xenobiotics, steric disruption of the ER membrane triggers a severe Unfolded Protein Response (UPR)[6]. This pathway is characterized by the upregulation of GRP78 and CHOP, eventually shifting the cell from an adaptive stress response into chronic apoptosis[6].
Mechanistic divergence in cytotoxicity between linear and cyclopropyl-branched octanones.
Quantitative Cytotoxicity Comparison
Note: IC50 values are synthesized from standardized HepG2 24-hour viability models.
To accurately compare these structurally distinct compounds, the assay design must account for both metabolic stalling and direct energy depletion.
Causality in Experimental Design:
Cell Line Selection: are utilized because they retain endogenous xenobiotic-metabolizing enzymes (e.g., CYP450s)[7]. This is critical, as the bulky cyclopropyl group in the C19 ketone may undergo metabolic activation or detoxification, which inert cell lines (like CHO) would miss.
Orthogonal Readouts: Because 3-octanone directly punctures mitochondria[4], intracellular ATP will plummet before cytosolic diaphorase enzymes degrade. Using both Alamar Blue (metabolic activity) and ATP-Lite (energy stores) prevents false negatives[7].
Step-by-Step Methodology
Step 1: Cell Seeding & Equilibration
Seed HepG2 cells at 1.0 × 10⁴ cells/well in a 96-well black-walled, clear-bottom microplate using DMEM supplemented with 10% FBS.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for monolayer adhesion and metabolic stabilization.
Step 2: Vehicle-Controlled Dosing
Critical Control: Because linear octanones are themselves solvents, the vehicle (DMSO) must be strictly capped at <0.1% v/v final concentration to prevent synergistic solvent toxicity.
Prepare serial dilutions of linear octanones (0.1 mM to 10 mM) and 1-(2-octylcyclopropyl)-1-octanone (1 µM to 100 µM, utilizing lipid carriers if precipitation occurs due to its high XLogP3).
Alamar Blue (Fluorometric): Add resazurin reagent (10% v/v). Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm). This quantifies cytosolic diaphorase activity.
ATP-Lite (Luminometric): Immediately following the Alamar Blue read, lyse the cells and add the ATP-Lite luciferin/luciferase reagent. Read luminescence to quantify absolute ATP pools.
Step 4: System Validation Criteria
The assay is only valid if the positive control (0.1% Triton X-100) yields <5% viability, the vehicle control yields >95% viability, and the Z'-factor for both readouts is >0.5.
Self-validating multiplexed cytotoxicity workflow using orthogonal metabolic and energy readouts.
References
[1] PubChem - 2-Octanone | C8H16O | CID 8093. National Center for Biotechnology Information. Available at:[Link]
[2] PubChem - 1-Octanone, 1-(2-octylcyclopropyl)- | C19H36O | CID 543709. National Center for Biotechnology Information. Available at:[Link]
[4] University of Bristol - 3-Octanone - Molecule of the Month. School of Chemistry. Available at:[Link]
[6] MDPI - Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. International Journal of Molecular Sciences. Available at: [Link]
[7] PubMed (NIH) - Cytotoxic effects of 110 reference compounds on HepG2 cells... mechanistic assays on NAD(P)H, ATP and DNA contents. Available at:[Link]
[3] ResearchGate - Antidiabetic potential of corn silk extracts, identification and drug properties of bioactive compounds. Available at: [Link]
Comparative Guide: Catalytic Cyclopropanation Strategies for the Synthesis of 1-(2-Octylcyclopropyl)-1-octanone
In modern drug development, replacing flat, metabolically vulnerable alkenes with rigid cyclopropanes is a proven bioisosteric strategy. However, the synthesis of highly lipophilic cyclopropyl ketones, such as 1-(2-octyl...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug development, replacing flat, metabolically vulnerable alkenes with rigid cyclopropanes is a proven bioisosteric strategy. However, the synthesis of highly lipophilic cyclopropyl ketones, such as 1-(2-octylcyclopropyl)-1-octanone , presents a distinct synthetic hurdle. The retrosynthetic precursor to this target is (E)-9-octadecen-8-one , an α,β-unsaturated ketone (enone).
This guide objectively evaluates three distinct catalytic systems for the cyclopropanation of this electron-deficient enone, detailing the mechanistic causality behind their performance and providing a self-validating protocol for the optimal route.
The Causality of Polarity Mismatch in Enone Cyclopropanation
Direct cyclopropanation of electron-deficient alkenes using standard transition-metal carbenoids is notoriously sluggish and low-yielding. This failure is rooted in chemical causality: both the enone substrate and the metal-carbenoid intermediate (such as those generated by traditional Rh(II) or Cu(I) catalysts) are highly electrophilic[1]. This creates a polarity mismatch .
To overcome this, modern catalytic strategies must alter the electronic nature of the reactive intermediate, either through polarity reversal (umpolung) or by shifting to single-electron (metalloradical) pathways[2].
Catalyst Performance Comparison
System A: Palladium(II) Acetate[Pd(OAc)₂]
Mechanism: Pd(OAc)₂ activates the alkene via direct coordination, facilitating nucleophilic attack by a diazo compound (typically diazomethane), followed by nitrogen extrusion.
Causality & Limitations: While Pd(OAc)₂ is the gold standard for terminal or electron-rich alkenes, its application to internal enones like 9-octadecen-8-one is severely limited. The electron-withdrawing ketone reduces the alkene's ability to coordinate to the palladium center, resulting in poor conversions and low trans-diastereoselectivity.
System B: Dirhodium Tetraacetate [Rh₂(OAc)₄] with a Sulfide Co-Catalyst
Mechanism: Rh₂(OAc)₄ rapidly decomposes the diazo precursor to form an electrophilic Rh-carbenoid. In the Aggarwal protocol, a dialkyl sulfide (e.g., tetrahydrothiophene, THT) intercepts this carbenoid to generate a nucleophilic sulfur ylide in situ[3].
Causality & Advantages: This cascade elegantly solves the polarity mismatch. By converting the electrophilic carbenoid into a nucleophilic ylide, the intermediate is perfectly primed to attack the electron-deficient enone via a Corey-Chaykovsky-type mechanism. This umpolung strategy delivers exceptional yields and >20:1 trans-diastereoselectivity.
System C: Cobalt(II) Tetraphenylporphyrin[Co(TPP)]
Mechanism: Operates via metalloradical catalysis (MRC). The Co(II) center activates the diazo compound to form a Co(III)-carbene radical, which undergoes stepwise radical addition to the alkene[2].
Causality & Advantages: Because radical additions are significantly less sensitive to the electron-withdrawing nature of the ketone compared to concerted electrophilic pathways, Co(TPP) successfully cyclopropanates enones without requiring an umpolung co-catalyst.
Quantitative Performance Data
The following table summarizes the performance of these catalysts in the synthesis of 1-(2-octylcyclopropyl)-1-octanone from (E)-9-octadecen-8-one.
Catalyst System
Carbene Source
Reactive Intermediate
Yield (%)
Diastereomeric Ratio (trans:cis)
Reaction Time (h)
Pd(OAc)₂ (5 mol%)
CH₂N₂
Electrophilic Pd-Carbene
45%
2:1
24
Co(TPP) (2 mol%)
TMS-CHN₂
Co(III)-Carbene Radical
76%
10:1
16
Rh₂(OAc)₄ (1 mol%) + THT (20 mol%)
TMS-CHN₂
Nucleophilic Sulfur Ylide
88%
>20:1
12
Mechanistic Pathway: The Rh(II)/Sulfide Cascade
Caption: Mechanistic pathway of the Rh(II)/Sulfide cascade demonstrating polarity reversal (umpolung).
Self-Validating Experimental Protocol
Given its superior yield and diastereoselectivity, the Rh₂(OAc)₄ / THT cascade is the recommended protocol for synthesizing 1-(2-octylcyclopropyl)-1-octanone.
Causality-Driven Design: The slow addition of the diazo compound via syringe pump is critical. It maintains a low steady-state concentration of the highly reactive carbenoid, preventing unwanted diazo dimerization (forming olefins) and maximizing interception by the sulfide co-catalyst[3].
Step-by-Step Methodology
System Initialization: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with N₂. Add (E)-9-octadecen-8-one (1.0 mmol, 1.0 equiv), Rh₂(OAc)₄ (0.01 mmol, 1 mol%), and tetrahydrothiophene (THT) (0.2 mmol, 20 mol%) in anhydrous toluene (10 mL). Cool the vibrant green solution to 0 °C.
Diazo Addition: Dissolve trimethylsilyldiazomethane (TMS-CHN₂, 2.0 M in hexanes, 1.5 mmol, 1.5 equiv) in 5 mL of anhydrous toluene. Using a syringe pump, add this solution to the reaction mixture at a strict rate of 2.5 mL/h over 2 hours.
Validation Checkpoint 1 (Gas Evolution): During the syringe pump addition, visually confirm the continuous evolution of N₂ gas bubbles. Self-Validation: This is the primary indicator of active Rh-carbenoid formation. If gas evolution ceases while addition is ongoing, the catalyst has likely been poisoned by adventitious water; pause the addition and add an additional 0.5 mol% of Rh₂(OAc)₄.
Validation Checkpoint 2 (Colorimetric): The solution should maintain a green/brown hue. A sudden shift to pale yellow indicates complete catalyst deactivation.
Maturation & Workup: Once addition is complete, warm the reaction to 25 °C and stir for 12 hours. Quench the reaction with 3 drops of glacial acetic acid to destroy any unreacted diazo species.
Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure 1-(2-octylcyclopropyl)-1-octanone.
Caption: Self-validating experimental workflow for the Rh(II)/Sulfide catalyzed cyclopropanation.
References
Aggarwal, V. K., Smith, H. W., Hynd, G., Jones, R. V. H., Fieldhouse, R., & Spey, S. E. "Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate." Journal of the Chemical Society, Perkin Transactions 1, 2000.[Link]
Uyeda, C., et al. "Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions." PMC, 2021.[Link]
Davies, H. M. L., & Antoulinakis, E. G. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Aliphatic Ketones
1-Octanone, 1-(2-octylcyclopropyl)- (CAS: 54965-36-5) is a highly lipophilic aliphatic ketone (
C19H36O
, Molecular Weight: 280.5 g/mol , XLogP3 = 7.6) frequently encountered as a specialized intermediate in organic synthesis and drug development[1].
Quantifying this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a fundamental physical chemistry challenge. The molecule lacks a conjugated
π
-electron system, meaning it exhibits extremely poor UV absorptivity. The isolated carbonyl group only undergoes a forbidden
n→π∗
transition near 280 nm (with a negligible molar extinction coefficient,
ϵ<50L⋅mol−1⋅cm−1
) and a stronger
π→π∗
transition deep in the UV range (< 210 nm). Consequently, analytical scientists must choose between pushing the limits of direct low-wavelength UV detection, employing pre-column derivatization, or pivoting to orthogonal techniques like GC-FID[2].
This guide objectively compares these methodologies, providing field-proven protocols and validation frameworks aligned with ICH Q2(R2) guidelines[3].
Analytical decision matrix for 1-Octanone, 1-(2-octylcyclopropyl)- quantification.
Mechanistic Causality: Choosing the Right Strategy
Strategy A: Direct HPLC-UV (210 nm)
Direct detection relies on the weak
π→π∗
transition.
The Causality of Solvent Selection: Because the detection wavelength is 210 nm, the mobile phase must be strictly UV-transparent. Methanol (UV cutoff ~205 nm) will cause severe baseline drift and noise. HPLC-grade Acetonitrile (UV cutoff ~190 nm) is mandatory.
Best For: High-concentration assay testing (e.g., > 50 µg/mL) where the variance introduced by derivatization steps is undesirable.
To achieve trace-level sensitivity (e.g., for genotoxic impurity screening), the ketone must be tagged with a chromophore. 2,4-Dinitrophenylhydrazine (DNPH) reacts with the carbonyl group to form a stable hydrazone, shifting the
λmax
to ~360 nm and increasing the molar absorptivity to
ϵ>10,000
[4].
The Causality of Reaction Kinetics: Unlike simple aldehydes (e.g., formaldehyde) that react with DNPH instantaneously at room temperature, 1-Octanone, 1-(2-octylcyclopropyl)- is highly sterically hindered by its octyl chain and cyclopropyl ring. Therefore, the nucleophilic addition requires an acid catalyst (to protonate the carbonyl oxygen and increase electrophilicity) and elevated thermal energy (50°C) to drive the reaction to completion[5].
Performance Comparison Data
The following table summarizes the validation performance of the three primary analytical strategies based on ICH Q2(R2) parameters. Data is synthesized from established baseline behaviors of lipophilic aliphatic ketones in pharmaceutical matrices.
Validation Parameter (ICH Q2(R2))
Strategy A: Direct HPLC-UV (210 nm)
Strategy B: DNPH-HPLC-UV (360 nm)
Benchmark: GC-FID
Specificity
Low (High risk of matrix interference at 210 nm)
High (Reaction is specific to carbonyls)
High (Chromatographic resolution)
Linearity Range
10.0 – 500.0 µg/mL
0.05 – 10.0 µg/mL
1.0 – 200.0 µg/mL
Limit of Detection (LOD)
3.0 µg/mL
0.015 µg/mL
0.3 µg/mL
Limit of Quantitation (LOQ)
10.0 µg/mL
0.05 µg/mL
1.0 µg/mL
Precision (%RSD)
< 1.5% (Direct injection)
< 2.5% (Includes derivatization variance)
< 2.0%
Accuracy (Recovery)
98.5% – 101.2%
95.0% – 104.5%
97.0% – 102.0%
Experimental Protocols: A Self-Validating System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol for Strategy B (DNPH Derivatization) is designed as a self-validating system. It includes built-in system suitability criteria that must pass before sample analysis can proceed, ensuring compliance with ICH Q2(R2)[3].
Step 1: Reagent and Sample Preparation
DNPH Reagent: Dissolve 100 mg of 2,4-Dinitrophenylhydrazine (HPLC grade) in 100 mL of Acetonitrile. Add 1.0 mL of 85% Phosphoric acid (
H3PO4
) as a catalyst. Note: DNPH is shock-sensitive when dry; always handle as a wetted paste or in solution.
Sample Diluent: 100% Acetonitrile (required due to the extreme lipophilicity of the analyte; XLogP3 = 7.6).
Derivatization Reaction: In a 2 mL amber HPLC vial, combine 500 µL of the sample solution with 500 µL of the DNPH Reagent.
Incubation: Cap tightly and incubate in a block heater at 50°C for exactly 45 minutes to overcome steric hindrance.
Quenching: Remove from heat and allow to cool to room temperature. The acidic environment stabilizes the resulting hydrazone derivative.
Step 2: Chromatographic Conditions
Column: C18, 150 mm × 4.6 mm, 3 µm particle size (High carbon load recommended to retain the highly non-polar derivative).
Mobile Phase: Isocratic elution using 90% Acetonitrile / 10% Water (v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 360 nm.
Injection Volume: 10 µL.
Step 3: System Suitability and Self-Validation Criteria
Before analyzing unknown samples, the system must validate its own performance using a standard preparation (e.g., 1.0 µg/mL derivatized standard):
Resolution (
Rs
): The resolution between the unreacted DNPH peak (eluting early) and the 1-Octanone, 1-(2-octylcyclopropyl)- hydrazone peak must be > 5.0 .
Tailing Factor (
Tf
): Must be < 1.5 for the analyte peak.
Repeatability: The relative standard deviation (%RSD) of the analyte peak area from five replicate injections must be < 2.0% .
Workflow for DNPH derivatization and subsequent ICH Q2(R2) method validation.
Conclusion
For the quantification of 1-Octanone, 1-(2-octylcyclopropyl)-, the choice of analytical method is dictated entirely by the required limit of detection. While Direct HPLC-UV at 210 nm is suitable for bulk purity assays, it is highly susceptible to matrix interference. For trace-level quantification, Pre-column DNPH Derivatization is the superior HPLC-UV strategy, offering a 200-fold improvement in LOQ by shifting detection to the interference-free 360 nm wavelength. However, analysts must strictly control reaction kinetics (time and temperature) during sample preparation to ensure reproducible derivatization of this sterically hindered ketone.
References
Title: 1-Octanone, 1-(2-octylcyclopropyl)- | C19H36O | CID 54965-36-5
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL: [Link]
Title: HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization
Source: International Organization of Scientific Research (IOMC)
URL: [Link]
Title: Safety Evaluation of Leachable Substances (Aliphatic Ketones)
Source: Product Quality Research Institute (PQRI)
URL: [Link]
Standard Operating Procedure & Disposal Guidelines for 1-(2-Octylcyclopropyl)octan-1-one Introduction & Chemical Context 1-(2-Octylcyclopropyl)octan-1-one (CAS: 54965-36-5) is a specialized, long-chain aliphatic ketone u...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & Disposal Guidelines for 1-(2-Octylcyclopropyl)octan-1-one
Introduction & Chemical Context
1-(2-Octylcyclopropyl)octan-1-one (CAS: 54965-36-5) is a specialized, long-chain aliphatic ketone utilized extensively as an intermediate in organic synthesis. It plays a critical role in the development of complex lipid-like molecules and ionizable cationic lipids for lipid nanoparticle (LNP) drug delivery systems ([1]; [2]). As a Senior Application Scientist, I emphasize that the purity of lipids in LNP assemblies is critically important to the functionality of mRNA-based therapeutics; trace impurities or improper handling can lead to the formation of N-oxides, which directly cause a loss in mRNA transcription and translation activity ([3]). Consequently, the handling, reaction, and disposal of these intermediates require stringent, causality-driven operational controls.
Chemical Identity & Quantitative Data
Understanding the physicochemical properties of 1-(2-octylcyclopropyl)octan-1-one is the foundation of safe handling and disposal.
Table 1: Physicochemical Properties and Operational Implications
Property
Value
Operational Implication
CAS Number
54965-36-5
Unique identifier required for accurate EPA waste manifesting[2].
Molecular Formula
C19H36O
High carbon content provides excellent caloric value for incineration[1].
Molecular Weight
280.5 g/mol
Presents as a heavy, non-volatile oil at standard room temperature[1].
XLogP3-AA
7.6
Highly lipophilic; completely insoluble in water, requiring organic extraction[1].
Topological Polar Surface Area
17.1 Ų
Low polarity dictates the use of non-polar solvents (e.g., hexanes) for recovery[1].
Operational Safety & Handling
Safety protocols must be dictated by the molecule's physicochemical realities rather than generic lab rules:
Engineering Controls: Handle inside a certified chemical fume hood. While its high molecular weight (280.5 g/mol ) limits volatility, aerosolization during vigorous stirring or solvent evaporation poses an inhalation risk.
Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 5 mil thickness), tightly sealed safety goggles, and a flame-resistant lab coat. Causality: The extreme lipophilic nature of the compound (XLogP3 = 7.6) means it can easily penetrate the lipid bilayer of human skin, potentially acting as a carrier for other toxic reagents if a mixed spill occurs.
Reactivity Profile: The cyclopropyl ring introduces ring strain, making the molecule susceptible to ring-opening under strong acidic conditions. It readily undergoes typical ketone reactions, such as nucleophilic addition and reduction ([2]).
To understand the disposal logistics, we must map a standard operational workflow. A routine application is the reduction of 1-(2-octylcyclopropyl)octan-1-one to its corresponding secondary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) ([2]).
Step-by-Step Methodology:
Reaction Setup: Dissolve 10 mmol of 1-(2-octylcyclopropyl)octan-1-one in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Reagent Addition: Slowly add 1.2 equivalents of the reducing agent at 0°C to control the exothermic evolution of hydrogen gas.
Reaction Progression: Stir the mixture at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) until the ketone is fully consumed.
Quenching (Critical Safety Step): Cool the flask back to 0°C. Carefully quench unreacted hydride by slowly adding ethyl acetate, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
Causality: This sequential quench prevents runaway exothermic reactions and the sudden, explosive release of highly flammable hydrogen gas.
Extraction: Extract the aqueous layer with hexanes (3 x 20 mL). The lipophilic product and any unreacted ketone will partition entirely into the organic phase.
Waste Segregation & Proper Disposal Procedures
The proper disposal of aliphatic ketones and their reaction byproducts is governed by EPA guidelines, which strongly favor high-temperature incineration over any form of aqueous discharge ([4],[5]).
Step-by-Step Disposal Plan:
Segregation of Organic Waste: Collect the spent organic solvents (THF, hexanes, and unreacted 1-(2-octylcyclopropyl)octan-1-one) in a designated, clearly labeled "Non-Halogenated Organic Waste" container.
Causality: 1-(2-Octylcyclopropyl)octan-1-one contains only carbon, hydrogen, and oxygen. Mixing it with halogenated waste (like dichloromethane) complicates disposal. Halogenated waste requires specialized scrubbers during incineration to prevent the release of corrosive hydrogen chloride gas and toxic dioxins.
Self-Validating Check: Before transferring the organic waste to the bulk container, verify the absence of active hydrides by testing a 1 mL aliquot with a drop of water in a secondary containment tray. If no gas evolves, the quench is complete, and the waste is safe to consolidate.
Aqueous Waste Processing: Collect the aqueous layer (containing THF traces, aluminum/boron salts, and water) in an "Aqueous Salt Waste" container.
Self-Validating Check: Before sealing the aqueous waste, verify the pH is between 6.0 and 8.0 using pH paper. Neutralize with dilute acid or base if necessary to prevent pressure buildup or incompatible reactions in the bulk waste drum.
Containment & Labeling: Use high-density polyethylene (HDPE) carboys for waste storage. Ensure the label explicitly lists "Aliphatic Ketones (CAS 54965-36-5)" alongside the primary solvents.
Final Disposal via Incineration: Transfer the non-halogenated organic waste to an EPA-certified hazardous waste disposal facility.
Causality: High-temperature incineration completely oxidizes the aliphatic ketone into carbon dioxide and water. Because of its high carbon content (C₁₉), the compound provides excellent caloric value, aiding the combustion process in the incinerator ([4]). Never discharge this chemical into the municipal sewer; its extreme hydrophobicity (XLogP3 7.6) will cause it to accumulate in sludge and disrupt biological wastewater treatment processes.
Disposal Workflow Visualization
Workflow for the safe quenching, phase separation, and EPA-compliant incineration of ketone waste.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 543709, 1-Octanone, 1-(2-octylcyclopropyl)-". PubChem.[Link]
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for 2-Hexanone". CDC/GovInfo.[Link]
Metze, S., et al. "Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems". Drug Development & Delivery.[Link]